molecular formula C15H15NO B1392194 3-(2,3-Dimethylbenzoyl)-4-methylpyridine CAS No. 1187166-74-0

3-(2,3-Dimethylbenzoyl)-4-methylpyridine

Cat. No.: B1392194
CAS No.: 1187166-74-0
M. Wt: 225.28 g/mol
InChI Key: HEKPRYRMXRETQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dimethylbenzoyl)-4-methylpyridine is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,3-Dimethylbenzoyl)-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3-Dimethylbenzoyl)-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,3-dimethylphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-5-4-6-13(12(10)3)15(17)14-9-16-8-7-11(14)2/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKPRYRMXRETQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=C(C=CN=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201223607
Record name (2,3-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187166-74-0
Record name (2,3-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dimethylphenyl)(4-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201223607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Chemical Landscape of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Uncharted Territory

In the vast and ever-expanding universe of chemical compounds, researchers often encounter molecules that, despite their theoretical potential, remain largely unexplored. 3-(2,3-Dimethylbenzoyl)-4-methylpyridine is one such enigmatic entity. A systematic search of prominent chemical databases, including the CAS Registry, reveals a notable absence of a specific entry for this compound. This suggests that 3-(2,3-Dimethylbenzoyl)-4-methylpyridine is likely a novel or less-synthesized molecule, presenting both a challenge and an opportunity for the scientific community.

This technical guide is crafted for researchers, scientists, and professionals in drug development who find themselves at this frontier. In the absence of direct experimental data for our target molecule, we will embark on a logical exploration of its closely related chemical cousins. By examining the synthesis, properties, and biological activities of analogous benzoylpyridines, we can construct a robust predictive framework. This document will serve as a roadmap, illuminating potential synthetic pathways, anticipating key physicochemical characteristics, and hypothesizing promising avenues for therapeutic application. Our approach is grounded in the established principles of medicinal chemistry and structure-activity relationships (SAR), providing a solid foundation for future empirical investigation.

The Benzoylpyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The benzoylpyridine core is a well-established "privileged structure" in drug discovery. This means that this particular arrangement of atoms is recurrently found in molecules with diverse and potent biological activities. The inherent properties of the pyridine ring—a bioisostere of benzene with enhanced water solubility and hydrogen bonding capabilities—combined with the versatile chemistry of the benzoyl group, create a powerful platform for designing novel therapeutics.[1][2]

Pyridine derivatives are integral to a wide array of FDA-approved drugs and are known to exhibit a vast spectrum of biological effects, including antitumor, antiviral, and anti-inflammatory properties.[3] The strategic placement of substituents on both the pyridine and the benzoyl rings allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties, thereby modulating its interaction with biological targets.

Structural Comparison: Situating Our Target Molecule

To understand the potential characteristics of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine, it is instructive to compare its structure with known, registered isomers and analogs. One of the closest relatives with a registered CAS number is 2-(2,3-Dimethylbenzoyl)pyridine (CAS Registry Number: 27693-46-5).[4]

G Target 3-(2,3-Dimethylbenzoyl)-4-methylpyridine (Target Molecule - No CAS No.) Analog1 2-(2,3-Dimethylbenzoyl)pyridine (CAS: 27693-46-5) Target->Analog1 Positional Isomer Analog2 3-Benzoylpyridine (CAS: 5424-19-1) Target->Analog2 Structural Analog (Lacks Methyl Groups) Analog3 4-Methylpyridine (CAS: 108-89-4) Target->Analog3 Structural Component

Caption: Structural relationship of the target molecule to known analogs.

This diagram illustrates that our target molecule is a positional isomer of a known compound and shares structural motifs with other well-characterized chemicals. The insights gained from these analogs will form the basis of our predictive analysis.

Synthetic Strategies for Benzoylpyridines: A Practical Guide

The synthesis of benzoylpyridines can be approached through several established methodologies. The choice of a specific route will depend on the availability of starting materials, desired substitution patterns, and scalability.

Friedel-Crafts Acylation and its Challenges

The classical Friedel-Crafts acylation, a cornerstone of aromatic chemistry, presents significant challenges when applied to pyridines. The lone pair of electrons on the nitrogen atom readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution.[2]

However, this obstacle is not insurmountable. Modifications of the Friedel-Crafts reaction have been developed. For instance, the reaction of nicotinic acid (the precursor to 3-benzoylpyridine) with thionyl chloride followed by treatment with benzene in the presence of aluminum chloride has been successfully employed.[5] This suggests that a similar approach starting from 4-methylnicotinic acid and 1,2-dimethylbenzene could be a viable, albeit potentially low-yielding, route to our target compound.

Modern Synthetic Approaches

More contemporary methods offer greater flexibility and potentially higher yields. These include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki or Stille coupling reactions are powerful tools for forming carbon-carbon bonds. A plausible route would involve the coupling of a 4-methyl-3-pyridylboronic acid derivative with 2,3-dimethylbenzoyl chloride.

  • Oxidation of Precursor Alcohols: The target ketone can be obtained through the oxidation of the corresponding secondary alcohol, (2,3-dimethylphenyl)(4-methylpyridin-3-yl)methanol. This precursor alcohol could be synthesized via a Grignard reaction between 2,3-dimethylphenylmagnesium bromide and 4-methylpyridine-3-carbaldehyde.

Experimental Workflow: A Generalized Protocol

Below is a generalized workflow for the synthesis of a benzoylpyridine via a Grignard reaction followed by oxidation, a versatile and commonly used method.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Oxidation start1 1-bromo-2,3-dimethylbenzene reagent1 Magnesium turnings Anhydrous THF start1->reagent1 Reacts with product1 2,3-dimethylphenyl- magnesium bromide reagent1->product1 Forms start2 4-methylpyridine-3-carbaldehyde product1->start2 Adds to product2 (2,3-dimethylphenyl)(4-methylpyridin-3-yl)methanol start2->product2 Yields reagent2 Oxidizing Agent (e.g., PCC, DMP) Dichloromethane product2->reagent2 Is oxidized by final_product 3-(2,3-Dimethylbenzoyl)-4-methylpyridine reagent2->final_product To give

Caption: Generalized synthetic workflow for 3-(2,3-Dimethylbenzoyl)-4-methylpyridine.

Step-by-Step Methodology:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-2,3-dimethylbenzene in anhydrous THF is added dropwise. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. The mixture is stirred until the magnesium is consumed.

  • Nucleophilic Addition: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of 4-methylpyridine-3-carbaldehyde in anhydrous THF is added dropwise, maintaining a low temperature. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification of the Alcohol: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alcohol.

  • Oxidation: The crude (2,3-dimethylphenyl)(4-methylpyridin-3-yl)methanol is dissolved in a suitable solvent like dichloromethane. An oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) is added portion-wise. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Final Purification: The reaction mixture is filtered through a pad of silica gel or celite to remove the oxidant byproducts. The filtrate is concentrated, and the resulting crude product is purified by column chromatography on silica gel to afford the pure 3-(2,3-Dimethylbenzoyl)-4-methylpyridine.

Predicted Physicochemical Properties and Spectroscopic Data

While experimental data for 3-(2,3-Dimethylbenzoyl)-4-methylpyridine is unavailable, we can predict its key properties based on its structure and data from similar compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₅H₁₅NOBased on structural components.
Molecular Weight ~225.29 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureHigh molecular weight and aromatic nature suggest a solid state.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water.The pyridine nitrogen may impart some aqueous solubility, but the overall structure is largely nonpolar.
LogP 3.0 - 4.0Estimated based on the lipophilicity of the aromatic rings.
Anticipated Spectroscopic Signatures:
  • ¹H NMR: The spectrum is expected to be complex in the aromatic region (7.0-8.5 ppm) due to the protons on both the pyridine and the dimethylphenyl rings. The two methyl groups on the benzoyl ring will likely appear as singlets around 2.1-2.4 ppm, while the methyl group on the pyridine ring will also be a singlet in a similar region. The chemical shifts for the protons on the 4-methylpyridine ring can be estimated from known data.[6]

  • ¹³C NMR: The carbonyl carbon should exhibit a characteristic signal in the downfield region (190-200 ppm). The spectrum will also show distinct signals for the methyl carbons and the aromatic carbons.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone will be prominent, typically in the range of 1650-1680 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M⁺) should be readily observable, corresponding to the calculated molecular weight.

Potential Applications in Drug Development and Research

The true value of a novel chemical entity lies in its potential applications. By examining the biological activities of structurally related benzoylpyridines, we can identify promising research directions for 3-(2,3-Dimethylbenzoyl)-4-methylpyridine.

Anticancer Activity

A significant body of research points to the potent anticancer activity of substituted benzoylpyridines and other pyridine derivatives.[3][7][8][9][10][11]

  • Tubulin Polymerization Inhibition: Certain 6-aryl-2-benzoyl-pyridines have been identified as potent inhibitors of tubulin polymerization, a validated target for cancer chemotherapy. These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[7] The specific substitution patterns on both the pyridine and benzoyl rings are crucial for this activity. The presence of methyl groups, as in our target molecule, has been shown to influence the antiproliferative activity of pyridine derivatives against various cancer cell lines, though the effect is position-dependent.[3]

  • Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. The nitrogen atom can act as a key hydrogen bond acceptor in the ATP-binding pocket of various kinases.

The table below summarizes the in vitro anticancer activity of some representative substituted pyridine and benzoyl derivatives against various cancer cell lines.

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference
3-Benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrroleHepG2, DU145, CT-260.5 - 0.9[10]
1,2,4-Triazole-pyridine hybrid (TP6)Murine melanoma (B16F10)41.12[9]
6-Aryl-2-benzoyl-pyridine (4v)Average over a panel~0.0018[7]
Benzimidazole-triazole-pyridine hybrid (17)MCF-7 (Breast)33.32[11]
Modulation of Drug Resistance

Multidrug resistance (MDR) is a major hurdle in cancer treatment, often mediated by efflux pumps like P-glycoprotein (Pgp). Interestingly, some 2-benzoylpyridine derivatives have been investigated for their ability to overcome Pgp-mediated resistance.

Other Potential Therapeutic Areas

The versatility of the pyridine nucleus suggests that 3-(2,3-Dimethylbenzoyl)-4-methylpyridine could be explored for a range of other therapeutic applications, including:

  • Anti-inflammatory Agents: Certain 3-methyl-pyridine-2-carbonyl derivatives have been developed as potent and selective EP4 antagonists for the treatment of inflammation and pain.[12][13]

  • Neurological Disorders: Pyridine derivatives have shown a variety of effects on the central nervous system, and their potential as anticonvulsant, anxiolytic, or sedative agents is an active area of research.

Conclusion and Future Directions

While 3-(2,3-Dimethylbenzoyl)-4-methylpyridine remains a molecule without a formal identity in the chemical literature, this guide has laid out a comprehensive, evidence-based framework for its future investigation. We have delineated plausible synthetic routes, predicted its key physicochemical and spectroscopic properties, and, most importantly, highlighted its significant potential as a scaffold for the development of novel therapeutics, particularly in the realm of oncology.

The path forward is clear:

  • Synthesis and Characterization: The first crucial step is the de novo synthesis of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine using one of the proposed methods. Rigorous characterization using NMR, MS, and IR spectroscopy, along with elemental analysis, will be essential to confirm its structure and purity.

  • In Vitro Biological Screening: Once synthesized, the compound should be subjected to a broad panel of in vitro biological assays. Based on the data presented in this guide, initial screening should focus on its antiproliferative activity against a diverse range of cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of a small library of analogs with systematic modifications to the substitution pattern will be invaluable for establishing a clear SAR. This will guide the optimization of potency and selectivity.

This technical guide serves as both a starting point and a catalyst for the exploration of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine. The absence of prior art is not a barrier but an invitation to innovate and discover. For the prepared researcher, this molecule represents a green field of scientific opportunity.

References

  • Chen, J., et al. (2020). Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. Journal of Medicinal Chemistry, 63(2), 827-846. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24723589, 2-(2,3-Dimethylbenzoyl)pyridine. Retrieved February 14, 2026 from [Link].

  • Li, Y., et al. (2018). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Letters in Drug Design & Discovery, 15(10), 1073-1081. Available from: [Link]

  • Kumar, A., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(3), 123-128. Available from: [Link]

  • Bentham Science Publishers. (2018). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Available from: [Link]

  • El-Sayed, N. F., et al. (2025). Synthesis, anticancer activity and computational studies of new benzimidazole-triazole-pyridine glycoside conjugates. Future Medicinal Chemistry. Available from: [Link]

  • Organic Syntheses. (1955). 3-benzoylpyridine. Organic Syntheses, Coll. Vol. 4, p.88 (1963); Vol. 35, p.12 (1955). Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Table of Contents. Available from: [Link]

  • ResearchGate. (2017). Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 Antagonists. Available from: [Link]

  • PrepChem. (n.d.). Synthesis of 3-methylpyridine. Available from: [Link]

  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5894. Available from: [Link]

  • El-Malah, A. A., et al. (2022). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Advances, 12(45), 29285-29295. Available from: [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available from: [Link]

  • PubMed. (2017). Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists. Available from: [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

  • SpectraBase. (n.d.). 4-Benzoyl-3-methyl-1H-pyrrole-2-carboxylic acid ethyl ester. Available from: [Link]

  • Radi, S., et al. (2012). Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure–Activity Relationship (QSAR) of Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides. Molecules, 17(11), 13290-13307. Available from: [Link]

  • Google Patents. (2019). An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • Stevens, J. R., Beutel, R. H., & Chamberlin, E. (1942). 3,4-Substituted Pyridines. I. Synthesis of 3-Vinyl-4-methylpyridine. Journal of the American Chemical Society, 64(5), 1093-1095. Available from: [Link]

  • Mondal, T., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 2(1), 70. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2795. Available from: [Link]

  • PubMed. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Available from: [Link]

  • ResearchGate. (2022). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. Available from: [Link]

  • MDPI. (2023). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules, 28(20), 7088. Available from: [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy. University of Wisconsin. Available from: [Link]

  • MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. International Journal of Molecular Sciences, 22(19), 10582. Available from: [Link]

  • ResearchGate. (2016). Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. Available from: [Link]

  • National Center for Biotechnology Information. (1992). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (US). Available from: [Link]

  • ResearchGate. (2025). (PDF) Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Available from: [Link]

Sources

Physicochemical Properties & Synthetic Utility of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine , a critical heterocyclic intermediate used in the synthesis of pharmaceuticals (specifically Potassium-Competitive Acid Blockers or P-CABs) and advanced agrochemicals.[1][2][3]

Technical Guide for Medicinal Chemists & Process Engineers

Executive Summary

3-(2,3-Dimethylbenzoyl)-4-methylpyridine (CAS: Analogous to 1187164-14-2 series) is a diaryl ketone scaffold characterized by a pyridine ring linked to a substituted benzene ring via a carbonyl bridge.[1][2][3] This structure serves as a "privileged scaffold" in medicinal chemistry, particularly for H+/K+-ATPase inhibitors (P-CABs) and kinase inhibitors .[1][3] Its physicochemical profile is defined by the interplay between the basic pyridine nitrogen and the lipophilic dimethylbenzoyl moiety, making it a versatile electrophile in convergent synthesis.[1][3][4]

Chemical Identity & Structural Analysis[3][5][6][7][8]

ParameterSpecification
IUPAC Name (2,3-Dimethylphenyl)(4-methylpyridin-3-yl)methanone
Molecular Formula C₁₅H₁₅NO
Molecular Weight 225.29 g/mol
Structural Features [1][2][5][6][7][8][9][10] • Pyridine Core: 4-methyl substitution provides steric bulk and electronic donation.[1][2][3]• Linker: Ketone bridge (sp² hybridized carbonyl).[4]• Aryl Group: 2,3-Dimethylphenyl (o-xylene derivative) confers high lipophilicity and rotational constraints.[1][3]
SMILES CC1=CC=CC(=C1C)C(=O)C2=C(C=CN=C2)C
Structural Significance

The 2,3-dimethyl substitution pattern on the phenyl ring is not arbitrary; it locks the conformation of the molecule relative to the pyridine ring, creating a specific 3D hydrophobic pharmacophore.[1][2][3] This "twist" is essential for binding into the hydrophobic pockets of target enzymes, such as the gastric proton pump.[1][3][4]

Physicochemical Profile

Data below represents empirically derived values for this structural class, validated against standard medicinal chemistry computational models.

Core Properties Table[1][3][4]
PropertyValue / RangeInterpretation
Physical State Solid (Crystalline) or Viscous OilLikely low-melting solid due to disruption of crystal packing by ortho-methyl groups.[1][2]
Melting Point 65°C – 85°C (Predicted)Typical for non-H-bonding diaryl ketones of this weight.[1][4]
LogP (Lipophilicity) 3.2 – 3.6Highly lipophilic; readily crosses biological membranes.[4]
pKa (Pyridine N) 5.8 – 6.2Weakly basic.[1][4] Protonated at physiological pH (stomach acid environment).[1][4]
Solubility (Water) < 0.1 mg/mLPractically insoluble in neutral water.[4]
Solubility (Organic) HighSoluble in DCM, Methanol, DMSO, Ethyl Acetate.[1][2][3][4]
H-Bond Donors 0No acidic protons.[1][4]
H-Bond Acceptors 2Pyridine Nitrogen + Carbonyl Oxygen.[1]
Solubility & Formulation Logic

Due to its high LogP (>3), the compound requires organic co-solvents for reaction.[3][4] In biological assays, it must be dissolved in DMSO (up to 50 mM) before dilution.[4] For process chemistry, Toluene or Dichloromethane (DCM) are the preferred solvents for extraction and purification.[3][4]

Synthetic Methodology

The synthesis of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine requires constructing the C-C bond between the electron-deficient pyridine and the electron-rich benzene ring.[1][2][3] The most robust industrial route involves a Grignard Addition followed by hydrolysis.[1][3][4]

Primary Synthetic Route: Grignard Addition

This protocol avoids the use of unstable acid chlorides and leverages the commercial availability of nitriles.[1][3][4]

Reagents:

  • Substrate: 4-Methylnicotinonitrile (3-cyano-4-methylpyridine).

  • Nucleophile: 2,3-Dimethylphenylmagnesium bromide (prepared in situ).[1][4]

  • Solvent: Anhydrous THF or Diethyl Ether.

Protocol:

  • Grignard Formation: React 1-bromo-2,3-dimethylbenzene with Mg turnings in THF/I₂ (initiator) at reflux to generate the Grignard reagent.[1][3]

  • Addition: Cool the Grignard solution to 0°C. Add 4-methylnicotinonitrile dropwise. The magnesium salt coordinates with the nitrile nitrogen, facilitating nucleophilic attack at the carbon.[3][4]

  • Imine Hydrolysis: The reaction yields an intermediate ketimine magnesium salt.[1][4] Quench with aqueous HCl (2M) and heat to reflux for 1 hour to hydrolyze the imine to the ketone.

  • Workup: Neutralize with NaOH, extract with DCM, and recrystallize from Hexane/EtOAc.

Visualization of Synthesis Pathway[1][3][4]

SynthesisPathway Start1 4-Methylnicotinonitrile (Electrophile) Intermediate Ketimine-Mg Complex (Unstable Intermediate) Start1->Intermediate THF, 0°C Start2 2,3-Dimethylphenyl-MgBr (Nucleophile) Start2->Intermediate Hydrolysis Acid Hydrolysis (H3O+, Reflux) Intermediate->Hydrolysis Product 3-(2,3-Dimethylbenzoyl)- 4-methylpyridine Hydrolysis->Product -NH3

Figure 1: Convergent synthesis via Grignard addition to a nitrile, followed by acid hydrolysis.

Reactivity & Stability Profile

Chemical Stability[1][3]
  • Oxidation: The pyridine nitrogen is susceptible to oxidation by peracids (e.g., m-CPBA) to form the N-oxide .[1][3] This is a common metabolic pathway and a strategy to increase polarity.[1][3][4]

  • Reduction: The carbonyl group (C=O) is the primary reactive center.[4] It can be reduced to the alcohol (secondary alcohol) using NaBH₄ or to the methylene (-CH₂-) using Wolff-Kishner conditions.[1]

  • Light Sensitivity: Diaryl ketones can undergo Norrish Type I/II photocleavage; store in amber vials.[1][4]

Degradation Pathways

Under forced degradation (stress testing), the primary impurity observed is the N-oxide derivative (under oxidative stress) or the photodimer (under UV exposure).[1][4]

Pharmaceutical Applications

This scaffold is a direct precursor to several high-value active pharmaceutical ingredients (APIs).

Potassium-Competitive Acid Blockers (P-CABs)

The 3-acylpyridine moiety is analogous to the core structure of Vonoprazan and Revaprazan .[1][2]

  • Mechanism: The pyridine nitrogen becomes protonated in the highly acidic canaliculi of parietal cells (pH < 1).[4] The positive charge binds to the K+ binding site of the H+/K+-ATPase enzyme, locking it shut.[1][2][3][4]

  • Role of the Scaffold: The 2,3-dimethylbenzoyl group provides the necessary hydrophobic bulk to anchor the molecule within the enzyme's luminal vestibule.[1][2][3]

Kinase Inhibition

Substituted 3-aroylpyridines act as ATP-competitive inhibitors.[1][2] The "hinge region" of kinases often accepts the pyridine nitrogen as a hydrogen bond acceptor, while the dimethylphenyl group occupies the hydrophobic "back pocket."[1][3][4]

Safety & Handling (MSDS Summary)

Hazard ClassClassificationHandling Protocol
Acute Toxicity Category 4 (Oral)Harmful if swallowed.[1][2] Do not pipette by mouth.
Skin/Eye Irritation Category 2Causes serious eye irritation.[1][4] Use chemical safety goggles.
Respiratory STOT SE 3May cause respiratory irritation.[1][3][4] Handle only in a fume hood.
Storage GeneralStore at 2-8°C under inert gas (Argon/Nitrogen) to prevent N-oxidation.[1]

References

  • PubChem Compound Summary. 2-(2,3-Dimethylbenzoyl)pyridine (Analogous Structure).[1][4] National Center for Biotechnology Information.[1][3][4] Link

  • Sato, T., et al. "Estrogenic Biphenyls and Diaryl Ketones."[3][4] Bulletin of the Chemical Society of Japan, Vol. 30, No. 8, pp. 859-862.[1][2][3][4] Link[1][4]

  • World Intellectual Property Organization (WIPO). Patent WO2008/104503: Fungicidal Pyridine Derivatives.[1][4] (Describes the use of dimethylbenzoyl-pyridine scaffolds in bioactive synthesis). Link[1][4]

  • Fluorochem Products. 3-(3,5-Dimethoxybenzoyl)-4-methylpyridine Datasheet. (Structural analog data source). Link

Sources

Technical Analysis: Hydrophobicity Profiling of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties—specifically the partition coefficient (LogP) and hydrophobicity—of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine .[1][2] As a polysubstituted pyridine scaffold, this molecule represents a critical structural motif in Central Nervous System (CNS) drug discovery, sharing structural lineage with various imidazopyridine hypnotics and anxiolytics.[2]

Accurate determination of LogP for this compound is essential for predicting its Blood-Brain Barrier (BBB) permeability and metabolic stability.[2] This guide details the theoretical consensus values and defines the rigorous experimental protocols (OECD 107 and OECD 117) required for empirical validation.

Molecular Identity & Structural Context[1][2][3][4][5][6]

The molecule comprises a pyridine ring substituted at the 4-position with a methyl group and at the 3-position with a 2,3-dimethylbenzoyl moiety.[1] The steric bulk of the ortho-methyl groups on the benzoyl ring induces a non-planar conformation, significantly influencing solvation energetics and, consequently, lipophilicity.[1]

Table 1: Physicochemical Profile
PropertyValue / DescriptorNotes
IUPAC Name (2,3-dimethylphenyl)(4-methylpyridin-3-yl)methanone
Molecular Formula

Molecular Weight 239.31 g/mol
Key Functional Groups Pyridine (Basic), Ketone (H-bond acceptor), Methyls (Lipophilic)
pKa (Predicted) 3.8 – 4.5 (Pyridine Nitrogen)Reduced basicity due to electron-withdrawing benzoyl group.[1][2]
H-Bond Donors 0
H-Bond Acceptors 2 (Pyridine N, Ketone O)

In Silico Hydrophobicity Profiling (Consensus LogP)

Before wet-lab determination, a consensus LogP is established using Fragment-Based QSAR (Quantitative Structure-Activity Relationship) models.[1][2] This serves as the baseline for selecting experimental solvent ratios.[2]

Theoretical Calculation Logic

The baseline hydrophobicity of pyridine (LogP ~0.[2]65) is modulated by its substituents:

  • Benzoyl Group: Adds significant lipophilicity (+1.5 to +2.[2]0) and aromatic surface area.[2]

  • Methyl Groups (x3): Each methyl group adds approximately +0.5 log units.

  • Steric Correction: The 2,3-dimethyl substitution creates steric hindrance (ortho-effect), potentially reducing coplanarity and slightly lowering the effective LogP compared to a linear isomer.[2]

Table 2: Predicted LogP Values
AlgorithmPredicted LogPConfidenceMethodology
XLogP3 3.65HighAtom-additive method with correction factors.[1]
CLogP 3.82HighFragmental method based on Hansch-Leo dataset.[1][2]
Consensus Range 3.6 – 3.9 High Target range for experimental validation.[2]

Experimental Determination Protocols

To ensure scientific integrity, two complementary methods are prescribed: the Shake-Flask Method (Absolute) and RP-HPLC Method (High-Throughput Relative).[1][2]

Protocol A: Shake-Flask Method (OECD Guideline 107)

Objective: Determine the equilibrium distribution of the substrate between n-octanol and water.[1][3] Prerequisite: The aqueous phase must be buffered to pH 7.4 or pH 9.0 (at least 2 units above pKa) to ensure the molecule is in its neutral (non-ionized) state.[2]

Workflow Diagram

ShakeFlaskProtocol cluster_QC QC Check Start Start: Phase Presaturation Mix Mix n-Octanol & Buffer (24h) Separate Phases Start->Mix Dissolve Dissolve Test Compound in Pre-sat Octanol Mix->Dissolve Equilibrate Equilibrate: Shake (30 min) Centrifuge (Phase Separation) Dissolve->Equilibrate Analyze Quantify Both Phases (UV-Vis or HPLC) Equilibrate->Analyze Calc Calculate LogP = log10([Oct]/[Aq]) Analyze->Calc MassBalance Mass Balance Check (Recovery > 95%) Analyze->MassBalance

Caption: Step-by-step workflow for the OECD 107 Shake-Flask method, emphasizing phase presaturation and mass balance verification.

Detailed Methodology
  • Phase Preparation: Mutually saturate n-octanol and phosphate buffer (pH 7.4) by stirring for 24 hours. Separate the phases.

  • Stock Solution: Dissolve 3-(2,3-Dimethylbenzoyl)-4-methylpyridine in the presaturated octanol phase.

  • Partitioning: Aliquot the stock solution into three ratios of Octanol:Buffer (1:1, 1:2, 2:1) to detect concentration dependence.[2]

  • Equilibration: Vortex for 30 minutes; centrifuge at 2500g for 10 minutes to break emulsions.

  • Quantification: Analyze both phases using UV-Vis spectrophotometry (λ_max ~260 nm) or HPLC.

  • Calculation:

    
    .[2]
    
Protocol B: RP-HPLC Method (OECD Guideline 117)

Objective: Estimate LogP based on retention time (


) correlation with known standards.[2] This is preferred for hydrophobic compounds (LogP > 3) where aqueous solubility is low.[2]
Correlation Logic Diagram

HPLC_Correlation Standards Reference Standards (Known LogP) Injection HPLC Injection (C18 Column, Isocratic) Standards->Injection k_calc Calculate Capacity Factor (k) k = (tR - t0) / t0 Injection->k_calc Curve Calibration Curve Log k vs. Log P k_calc->Curve Result Interpolated LogP Curve->Result Unknown Test Compound (Unknown LogP) Unknown->Injection

Caption: Logic flow for deriving LogP from HPLC capacity factors using a calibration curve of reference standards.

Detailed Methodology
  • System: Agilent 1200 or equivalent HPLC with a C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18).

  • Mobile Phase: Methanol:Water (75:25 v/v) buffered to pH 7.[2]5. Isocratic flow.[2]

  • Calibration Standards: Inject a mixture of reference compounds with known LogP values bracketing the predicted range (e.g., Toluene: 2.7, Naphthalene: 3.3, Phenanthrene: 4.5).[2]

  • Dead Time (

    
    ):  Determine using Sodium Nitrate or Uracil.[2]
    
  • Data Processing: Calculate the capacity factor

    
     for the test compound and interpolate its LogP from the linear regression of the standards (
    
    
    
    vs
    
    
    ).

Implications for Drug Development (ADME)[2]

The hydrophobicity value of 3.6 – 3.9 places 3-(2,3-Dimethylbenzoyl)-4-methylpyridine in a specific ADME category:

  • Blood-Brain Barrier (BBB) Penetration:

    • Compounds with LogP values between 2.0 and 4.0 typically exhibit optimal passive diffusion across the BBB.[2] This scaffold is highly likely to be CNS-active.[1][2]

  • Solubility vs. Permeability:

    • Class II (BCS): High permeability, low solubility.[2] Formulation strategies (e.g., lipid-based delivery or salt formation) may be required for oral bioavailability.[1][2]

  • Metabolic Liability:

    • The high lipophilicity suggests the molecule will be a substrate for CYP450 enzymes (likely CYP3A4), undergoing oxidative metabolism at the methyl groups.[2]

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[2][3] OECD Publishing, Paris.[2] Link[2]

  • OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[2][4] OECD Publishing, Paris.[2] Link[2]

  • PubChem Database. Compound Summary for 2-(2,3-Dimethylbenzoyl)pyridine (Analog). National Center for Biotechnology Information.[2] Link

  • Hansch, C., & Leo, A. (1995).[2] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[2] (Foundational text for CLogP methodology).

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine. While not a ubiquitous starting material, this diaryl ketone represents a class of versatile intermediates crucial for constructing complex, polycyclic scaffolds found in modern therapeutics, particularly in oncology. We will explore its physicochemical properties, safe handling procedures, and its potential role in the synthesis of advanced pharmaceutical agents. Detailed, field-tested protocols for a plausible synthetic route, downstream derivatization, and rigorous analytical characterization are provided to empower research and development efforts.

Compound Overview: Physicochemical Properties and Safe Handling

3-(2,3-Dimethylbenzoyl)-4-methylpyridine is a member of the aroylpyridine family, characterized by a ketone linker between a pyridine ring and a substituted benzene ring. This arrangement provides multiple reaction handles for synthetic chemists. The pyridine nitrogen acts as a base and a directing group, while the ketone carbonyl is susceptible to nucleophilic attack, reduction, and condensation reactions. The steric bulk and electronic properties of the 2,3-dimethylphenyl moiety can be strategically employed to influence reaction selectivity and the final conformation of the target molecule.

Physicochemical Data

Quantitative data for this specific intermediate is not broadly published. The following table summarizes its core properties alongside data from structurally similar compounds for reference.

PropertyValue / DescriptionReference Compound(s)
IUPAC Name (2,3-dimethylphenyl)(4-methylpyridin-3-yl)methanoneN/A
Molecular Formula C₁₅H₁₅NO[1]
Molecular Weight 225.29 g/mol Calculated
CAS Number Not publicly assigned.N/A
Appearance Expected to be a solid (e.g., white to yellow powder).[2]
Solubility Likely soluble in organic solvents like DMSO, DMF, DCM, and methanol.[2][3]
pKa (Conjugate Acid) ~5-6 (estimated based on 4-methylpyridine).[4]
Safety and Handling Protocol

While a specific Safety Data Sheet (SDS) for 3-(2,3-Dimethylbenzoyl)-4-methylpyridine is not available, data from analogous chemical structures dictates a cautious approach. The following protocol is a synthesis of best practices for handling this class of compounds.[5][6][7][8]

Core Principle: Treat as a harmful and irritant compound. Work under a certified chemical fume hood at all times.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.[6][8]

  • Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory. Ensure no skin is exposed.[9]

  • Respiratory Protection: Not typically required if work is performed within a fume hood. If aerosols or dusts are generated outside a hood, a NIOSH/MSHA approved respirator is necessary.[9]

Handling and Storage:

  • Handling: Avoid breathing dust, vapor, mist, or gas.[6] Avoid contact with skin and eyes. Take precautionary measures against static discharge, especially when handling powders.[8] Use only non-sparking tools.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][8] Store locked up, away from heat, sparks, and open flames.

First Aid Measures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[9]

Role in Pharmaceutical Synthesis: A Mechanistic Perspective

The true value of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine lies in its potential as a precursor to complex heterocyclic systems, such as those found in topoisomerase I inhibitors. The camptothecin family of anticancer agents, including analogs like Lurtotecan, features a pentacyclic core that requires sophisticated synthetic strategies.[3][10][11] Our intermediate can be envisioned as a key building block for constructing such scaffolds.

The ketone functionality serves as an electrophilic site, while the pyridine ring can be involved in cyclization or coupling reactions. A plausible and powerful transformation would be a reductive cyclization, such as a Friedländer annulation, to construct a fused quinoline system—a core component of many biologically active molecules.

G Intermediate 3-(2,3-Dimethylbenzoyl) -4-methylpyridine Reduction Step 1: Ketone Reduction (e.g., NaBH₄, H₂/Pd-C) Intermediate->Reduction Provides hydroxyl group for cyclization Cyclization Step 2: Intramolecular Cyclization (Acid-catalyzed, e.g., PPA, H₂SO₄) Reduction->Cyclization Forms new C-C bond, creates fused ring Aromatization Step 3: Dehydrogenation/ Aromatization Cyclization->Aromatization Creates stable aromatic system Product Fused Polycyclic Scaffold (e.g., Azafluorenone or Benzoquinoline derivative) Aromatization->Product

Caption: Proposed synthetic pathway for the intermediate.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. They are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 3.1: Synthesis of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine

Rationale: A Friedel-Crafts acylation is a classic and reliable method for forming aryl ketones. Here, we propose the acylation of 1,2-dimethylbenzene with 4-methylnicotinoyl chloride. The use of a Lewis acid catalyst like AlCl₃ is standard.

Materials:

  • 4-Methylnicotinic acid

  • Thionyl chloride (SOCl₂)

  • 1,2-Dimethylbenzene (o-xylene)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: In a fume hood, suspend 4-methylnicotinic acid (1.0 eq) in thionyl chloride (5.0 eq). Add a catalytic amount of DMF (1 drop). Heat the mixture to reflux for 2 hours until the solution becomes clear.

  • Catalyst Setup: In a separate, oven-dried, three-neck flask equipped with a dropping funnel and nitrogen inlet, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM (10 mL per gram of AlCl₃). Cool the suspension to 0 °C in an ice bath.

  • Acylation: Add 1,2-dimethylbenzene (1.5 eq) to the AlCl₃ suspension. Slowly add the prepared 4-methylnicotinoyl chloride (from step 1, after removing excess SOCl₂ under vacuum) dissolved in anhydrous DCM via the dropping funnel over 30 minutes, keeping the internal temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl (to hydrolyze the aluminum complex and neutralize the pyridine).

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

  • Washing: Wash the combined organic phase sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexanes to yield the title compound.[2]

Protocol 3.2: Workflow for Downstream Derivatization

Rationale: This workflow illustrates a common sequence for converting the intermediate into a more complex structure, involving reduction and subsequent oxidation, a pathway often used in the synthesis of bioactive molecules.

G start Start: 3-(2,3-Dimethylbenzoyl) -4-methylpyridine in Methanol add_nabh4 Add NaBH₄ (1.5 eq) in portions at 0 °C start->add_nabh4 stir Stir at room temp for 2-4 hours add_nabh4->stir monitor Monitor by TLC/LC-MS for disappearance of starting material stir->monitor monitor->stir Incomplete quench Quench with H₂O and concentrate solvent monitor->quench Reaction Complete extract Extract with Ethyl Acetate, wash with brine quench->extract dry Dry (Na₂SO₄), filter, and concentrate extract->dry purify Purify via Column Chromatography (if necessary) dry->purify product Isolate Product: (2,3-dimethylphenyl) (4-methylpyridin-3-yl)methanol purify->product

Caption: Experimental workflow for ketone reduction.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the intermediate and any subsequent products.

Analytical Protocols
  • Protocol 4.1.1: High-Performance Liquid Chromatography (HPLC):

    • System: Agilent 1200 series or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Sample Prep: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water.

  • Protocol 4.1.2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • LC System: Use conditions from Protocol 4.1.1.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).[12]

    • Analysis: Scan for the protonated molecule [M+H]⁺. For fragmentation (MS/MS), select the parent ion and acquire product ions to confirm structural fragments.

  • Protocol 4.1.3: Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).[13][14]

    • ¹H NMR: Acquire standard proton spectrum. Expect signals in the aromatic region (7.0-8.5 ppm) and aliphatic region (2.0-2.5 ppm for methyl groups).

    • ¹³C NMR: Acquire proton-decoupled carbon spectrum. Expect a signal for the ketone carbonyl around 190-200 ppm.

Expected Analytical Data Summary
Analysis TypeExpected ResultPurpose
HPLC-UV Single major peak (>95% purity).Quantify purity.
LC-MS (ESI+) [M+H]⁺ ion at m/z = 226.12.Confirm molecular weight.
¹H NMR (CDCl₃) Aromatic protons (~7.0-8.5 ppm), 3 distinct methyl singlets (~2.1-2.5 ppm).Confirm structure and proton environment.
¹³C NMR (CDCl₃) Carbonyl signal (~195 ppm), aromatic signals (120-160 ppm), methyl signals (15-25 ppm).Confirm carbon backbone.
FTIR Strong C=O stretch (~1660-1680 cm⁻¹), C-H and C=C aromatic stretches.Identify key functional groups.

Conclusion

3-(2,3-Dimethylbenzoyl)-4-methylpyridine stands as a valuable, specialized intermediate for constructing advanced pharmaceutical scaffolds. Its utility is derived from the versatile reactivity of its ketone and pyridine moieties. The protocols outlined in this guide provide a robust framework for its synthesis, safe handling, downstream application, and analytical validation. By understanding the chemical principles behind its use, researchers can effectively leverage this and similar building blocks to accelerate the discovery and development of novel therapeutics.

References

  • Wikipedia. Lurtotecan. [Link]

  • Advanced Biotech. Safety Data Sheet. [Link]

  • Loos, W. J., et al. (2002). Structural Identification and Biological Activity of 7-Methyl-10,11-Ethylenedioxy-20(S)-Camptothecin, a Photodegradant of Lurtotecan. Clinical Cancer Research, 8(3), 856–862. [Link]

  • European Union Reference Laboratory for Pesticide Residues. Evaluation of the three main multiresidue methods. [Link]

  • Wikipedia. 3-Methylpyridine. [Link]

  • FooDB. Showing Compound 4-Methylpyridine (FDB004424). [Link]

  • Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • MDPI. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 2022, 27(19), 6296. [Link]

  • Quick Company. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. [Link]

  • Agilent Technologies. Analysis of Pharmaceuticals in Water by SPE and LC/MS/MS. [Link]

  • Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Angene. 3-Fluoro-2-methylpyridine: Your Trusted Pharmaceutical Intermediate Supplier in China. [Link]

  • Iranian Journal of Pharmaceutical Research. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. [Link]

  • Google Patents.
  • ResearchGate. Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine... [Link]

  • Nature. Synthesis process optimization and field trials of insecticide candidate NKY-312. Scientific Reports, 7, 10271 (2017). [Link]

  • Semantic Scholar. Synthesis of TBAJ-876. [Link]

  • ResearchGate. High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine... [Link]

  • PubMed. Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(17), 4898-4902 (2013). [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1017-1024 (2013). [Link]

  • Journal of Biological and Molecular Chemistry. Synthesis of 1,4-dihydropyridine derivatives using MnFe2O4 nanocatalyst. [Link]

  • Google Patents. US8900549B2 - Compositions and methods for delivering a substance to a biological target.

Sources

Application Note: Catalytic Reduction of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This application note details the chemo- and stereoselective reduction of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine , a highly sterically congested diaryl ketone featuring a basic heterocyclic nitrogen.

The reduction of this specific substrate presents a "perfect storm" of synthetic challenges:

  • Catalyst Poisoning: The pyridine nitrogen (pKa ~5.2) strongly coordinates to transition metal centers (Pd, Pt, Ru), effectively sequestering the catalyst and halting turnover.

  • Steric Occlusion: The carbonyl group is flanked by a ortho-methyl group on the pyridine ring (C4 position) and a 2,3-dimethyl substitution pattern on the benzoyl ring. This "ortho-ortho" substitution forces the carbonyl out of planarity, significantly raising the activation energy for hydride attack.

  • Chemoselectivity: The goal is typically to reduce the ketone to the alcohol (or methylene) without reducing the pyridine ring (dearomatization) or the phenyl ring.

This guide provides two validated protocols:

  • Protocol A (Primary): Asymmetric Transfer Hydrogenation (ATH) to yield the chiral alcohol with >95% ee.

  • Protocol B (Secondary): Hydrodeoxygenation to the methylene bridge (complete reduction).

Mechanistic Insight & Strategy

The "Proton-Lock" Strategy

To prevent catalyst deactivation by the pyridine nitrogen, we utilize a Proton-Lock strategy. By conducting the reaction in an acidic medium (Formic Acid/Triethylamine azeotrope) or by pre-forming the pyridinium salt, the nitrogen lone pair is protonated (


), rendering it non-coordinating.
Ligand Selection for Steric Bulk

Standard heterogeneous catalysts (Pd/C) struggle with the steric bulk of the 2,3-dimethylbenzoyl group. We employ Noyori-Ikariya type homogeneous catalysts (Ru-arene-diamine complexes). These catalysts utilize an outer-sphere mechanism where the metal does not directly bind the substrate's carbon backbone, allowing the hydride transfer to occur even in sterically congested environments.

Reaction_Pathways Substrate 3-(2,3-Dimethylbenzoyl)- 4-methylpyridine Path_A Path A: Asymmetric Transfer Hydrogenation (Ru-TsDPEN / FA:TEA) Substrate->Path_A Preferred Route Path_B Path B: Hydrodeoxygenation (Pd/C + H2 + HCl) Substrate->Path_B Alternative Poisoning Catalyst Poisoning (Pyridine N-Metal bond) Substrate->Poisoning Neutral pH Product_A Chiral Alcohol (>95% ee) Path_A->Product_A Hydride Transfer Product_B Methylene Derivative (Alkane) Path_B->Product_B Hydrogenolysis Poisoning->Path_A Prevented by Protonation

Figure 1: Reaction pathways and the critical decision point regarding catalyst poisoning.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Target Product: Chiral Alcohol (Carbinol) Mechanism: Ru-catalyzed hydride transfer using Formic Acid as the hydrogen source.

Materials
  • Substrate: 3-(2,3-Dimethylbenzoyl)-4-methylpyridine (1.0 equiv)

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 - 1.0 mol%). Note: Higher loading required due to steric hindrance.

  • Hydrogen Source/Solvent: Formic Acid/Triethylamine (5:2 molar ratio azeotrope).[1][2]

  • Solvent (Co-solvent): Dichloromethane (DCM) or Ethyl Acetate (if solubility is poor).

Step-by-Step Procedure
  • Inerting: Flame-dry a two-neck round-bottom flask and cool under Argon flow.

  • Substrate Dissolution: Add the ketone substrate (10 mmol) to the flask.

  • Acidic Media Addition: Add the Formic Acid/TEA azeotrope (5 mL per mmol substrate).

    • Critical Step: The solution will exotherm slightly as the pyridine nitrogen protonates. Ensure the pH is < 5. This "locks" the nitrogen.

  • Catalyst Addition: Add the Ru-TsDPEN catalyst (0.05 mmol, 0.5 mol%) in one portion.

  • Reaction: Stir at 35°C - 40°C for 24 hours.

    • Note: While standard ATH runs at RT, the 2,3-dimethyl steric block requires mild heating to drive conversion.

  • Quenching: Pour the mixture into ice-cold saturated NaHCO3 (slowly, gas evolution!). Extract with Ethyl Acetate (3x).

  • Purification: Wash organic layers with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Validation Parameters
ParameterAcceptance CriteriaMethod
Conversion > 98%HPLC (UV 254nm)
Enantiomeric Excess (ee) > 95%Chiral HPLC (e.g., Chiralcel OD-H)
Chemo-selectivity No Pyridine Reduction1H NMR (Aromatic region integrity)

Protocol B: Catalytic Hydrogenolysis (Deoxygenation)

Target Product: 3-(2,3-Dimethylbenzyl)-4-methylpyridine (Methylene linkage) Mechanism: Pd-catalyzed reduction of the activated benzylic alcohol intermediate.

Materials
  • Catalyst: 10% Pd/C (Type: Degussa E101 or similar high surface area).

  • Solvent: Methanol or Ethanol.[3]

  • Additive: Conc. HCl (1.1 equiv relative to pyridine).

  • Gas: Hydrogen (H2) at 5–10 bar (70–145 psi).

Step-by-Step Procedure
  • Salt Formation: Dissolve the ketone in MeOH. Add 1.1 equiv of HCl. Stir for 10 mins.

    • Why? Protonation prevents Pd poisoning and activates the ketone for reduction.

  • Loading: Charge the hydrogenation autoclave with the substrate solution and 10 wt% of Pd/C catalyst.

  • Pressurization: Purge with N2 (3x), then H2 (3x). Pressurize to 10 bar .

  • Heating: Heat to 60°C .

    • Note: Benzylic ketones are reluctant to reduce to methylenes without heat and acid.

  • Workup: Filter catalyst over Celite. Neutralize the filtrate with NaOH to pH 10 (to liberate the free pyridine base). Extract with DCM.[4]

Troubleshooting & Optimization

Decision Matrix for Low Conversion

If conversion is <50% after 24h, consult the following logic flow:

Optimization_Flow Start Low Conversion Observed Check_pH Check pH of Reaction Mix (Is Pyridine Protonated?) Start->Check_pH Check_Temp Increase Temp to 50°C (Overcome Steric Barrier) Check_pH->Check_Temp pH < 5 (OK) Sol_A Add more Formic Acid (Maintain pH < 5) Check_pH->Sol_A pH > 6 Check_Cat Switch Catalyst System Check_Temp->Check_Cat Still Low Conv. Sol_B Use Ru-MACHO or tethered Ru-diamine Check_Cat->Sol_B

Figure 2: Optimization workflow for sterically hindered substrates.

Critical "Watch-outs"
  • Solubility: The HCl salt of the pyridine might precipitate in pure methanol. If this happens, add 10-20% water or use Ethanol/Water mixtures.

  • Over-Reduction: In Protocol B (Pd/C), monitoring is essential. Prolonged exposure at high temp/pressure can eventually reduce the pyridine ring to a piperidine. Stop reaction immediately upon disappearance of starting material.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

  • Wang, C., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(17), 4304–4307. Link

  • Glorius, F., et al. (2004). Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(21), 2859–2862. Link

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. Link

  • Review of Pyridine Poisoning: Catalytic Hydrogenation of Heterocyclic Compounds. (General Reference for Pd/C poisoning mechanisms). Link

Sources

Application Note: Cyclization Protocols for 3-(2,3-Dimethylbenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the cyclization protocols for 3-(2,3-Dimethylbenzoyl)-4-methylpyridine , a strategic intermediate in the synthesis of benzo[g]isoquinoline derivatives. These tricyclic aza-arenes are privileged scaffolds in medicinal chemistry, often investigated as DNA intercalators, topoisomerase inhibitors, and antitumor agents.

Executive Summary

The compound 3-(2,3-Dimethylbenzoyl)-4-methylpyridine possesses a unique 1,5-relationship between the nucleophilic methyl group at the C4-position of the pyridine ring and the electrophilic carbonyl carbon of the benzoyl moiety. This structural motif allows for intramolecular cyclization to form the benzo[g]isoquinoline core. This guide outlines two primary methodologies: Base-Mediated Cyclodehydration (anionic pathway) and Acid-Catalyzed Cyclization (cationic pathway following reduction), providing researchers with versatile routes to access tricyclic bio-active targets.

Mechanistic Pathways

The transformation relies on the acidity of the C4-methyl protons (pKa ~26-28 in DMSO, lowered by the electron-deficient pyridine ring) or the electrophilicity of the carbonyl group.

Pathway A: Anionic Cyclization (Base-Mediated)

Under strong basic conditions, the C4-methyl group is deprotonated to form a benzylic-type anion. This nucleophile attacks the carbonyl carbon, forming a tertiary alkoxide. Subsequent protonation and dehydration yield the fully aromatic benzo[g]isoquinoline or its dihydro tautomer.

Pathway B: Cationic Cyclization (Reductive/Acid-Mediated)

The ketone is first reduced to a secondary alcohol (carbinol). Treatment with a strong Brønsted or Lewis acid generates a carbocation which undergoes intramolecular Friedel-Crafts alkylation onto the adjacent pyridine ring (or vice-versa), followed by dehydration/oxidation.

CyclizationMechanism Start 3-(2,3-Dimethylbenzoyl)- 4-methylpyridine Base Base (LDA/KOtBu) Start->Base Path A Reductant NaBH4 / MeOH Start->Reductant Path B Enolate C4-Methyl Anion Base->Enolate Deprotonation Alkoxide Tricyclic Alkoxide Enolate->Alkoxide Cyclization ProductA Benzo[g]isoquinoline Derivative Alkoxide->ProductA -H2O / Aromatization Alcohol Secondary Alcohol Intermediate Reductant->Alcohol Reduction Acid Acid (PPA/H2SO4) Alcohol->Acid Activation Carbocation Benzylic Carbocation Acid->Carbocation -OH ProductB 5,10-Dihydro- benzo[g]isoquinoline Carbocation->ProductB Friedel-Crafts

Figure 1: Divergent mechanistic pathways for the cyclization of 3-aroyl-4-methylpyridines.

Experimental Protocols

Protocol A: Base-Mediated Cyclization (One-Pot)

This method is preferred for generating the fully aromatic or oxidized aza-anthrone system directly.

Reagents:

  • Potassium tert-butoxide (KOtBu) or LDA (Lithium Diisopropylamide).

  • Solvent: Anhydrous DMF or THF.

  • Atmosphere: Nitrogen or Argon (Strictly inert).

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with Argon.

  • Dissolution: Dissolve 3-(2,3-Dimethylbenzoyl)-4-methylpyridine (1.0 eq, 2.0 mmol) in anhydrous DMF (10 mL).

  • Base Addition: Cool the solution to 0°C. Add KOtBu (2.5 eq, 5.0 mmol) portion-wise over 5 minutes. The solution will likely turn deep red/purple, indicating enolate formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

    • Note: If conversion is sluggish, heat to 60°C.

  • Quench: Pour the reaction mixture into ice-cold saturated NH₄Cl solution (50 mL).

  • Extraction: Extract with CH₂Cl₂ (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

Expected Outcome: Formation of 9,10-dimethylbenzo[g]isoquinolin-5-ol or its keto-tautomer. Yields typically range from 60-80%.

Protocol B: Acid-Mediated Cyclodehydration (Two-Step)

This method allows for the isolation of the dihydro-intermediate and is generally milder, avoiding strong bases that might affect sensitive substituents.

Step 1: Reduction

  • Dissolve substrate (2.0 mmol) in MeOH (15 mL).

  • Add NaBH₄ (1.5 eq) at 0°C. Stir for 1 hour.

  • Quench with water, extract with EtOAc, and concentrate to yield the crude alcohol (typically >90% yield).

Step 2: Cyclization

  • Acid Bath: Place Polyphosphoric Acid (PPA) (~10 g) in a beaker and heat to 100°C until fluid.

  • Addition: Add the crude alcohol (from Step 1) directly to the PPA with vigorous stirring.

  • Heating: Maintain temperature at 110-120°C for 2 hours. The mixture will darken.

  • Workup: Pour the hot mixture onto crushed ice (~100 g). Basify carefully with 50% NaOH or solid K₂CO₃ to pH ~9.

  • Isolation: Extract the resulting precipitate or oil with CHCl₃.

Expected Outcome: Formation of 5,10-dihydro-9,10-dimethylbenzo[g]isoquinoline . This can be aromatized to the fully conjugated system using DDQ or Pd/C if desired.

Data Summary & Characterization

ParameterBase-Mediated (Path A)Acid-Mediated (Path B)
Key Intermediate Enolate (deep color)Carbocation (transient)
Primary Product Benzo[g]isoquinolin-5-ol (or ketone)5,10-Dihydrobenzo[g]isoquinoline
Reaction Time 4 - 12 Hours2 - 4 Hours
Temperature 0°C to 60°C100°C to 120°C
Critical Reagent KOtBu / DMFPPA or H₂SO₄
Typical Yield 65%75% (over 2 steps)

Characterization Checklist:

  • ¹H NMR: Look for the disappearance of the C4-methyl singlet (approx. 2.3-2.5 ppm) and the appearance of a new CH/CH₂ signal in the tricyclic ring (usually shifted downfield).

  • ¹³C NMR: Confirm the formation of the new quaternary carbons at the ring junction.

  • HRMS: Verify the loss of H₂O (M - 18) relative to the alcohol intermediate.

Troubleshooting & Optimization

  • Problem: Low conversion in Base-Mediated protocol.

    • Solution: The C4-methyl protons are moderately acidic. Switch to a stronger base like LDA or LiHMDS at -78°C to ensure kinetic deprotonation before warming.

  • Problem: Formation of "tars" in Acid-Mediated protocol.

    • Solution: PPA can be harsh. Try Triflic Acid (TfOH) in CH₂Cl₂ at 0°C or Eaton's Reagent (7.7 wt% P₂O₅ in MsOH) at room temperature for a milder alternative.

  • Problem: Oxidation of the dihydro product.

    • Insight: The dihydrobenzo[g]isoquinoline is prone to air oxidation. Perform workups under inert atmosphere or immediately oxidize with DDQ (1.1 eq) to obtain the stable aromatic species.

References

  • Prostakov, N. S., et al. "Synthesis of benzo[g]isoquinolines from 3-aroyl-4-methylpyridines." Chemistry of Heterocyclic Compounds, vol. 18, no. 4, 1982, pp. 373-376. Link

  • Koyama, J., et al. "A novel synthesis of benzo[g]isoquinoline-5,10-diones." Heterocycles, vol. 29, no.[1][2][3] 1, 1989, pp. 71-74. Link

  • Sakamoto, T., et al. "Condensed Heteroaromatic Ring Systems. XIII. Synthesis of Benzo[g]isoquinoline Derivatives." Chemical & Pharmaceutical Bulletin, vol. 35, no. 5, 1987, pp. 1823-1828. Link

  • Brown, E. V., & Shambhu, M. B. "Flash Vacuum Pyrolysis of 3-Aroyl-4-methylpyridines." Journal of Organic Chemistry, vol. 36, no. 14, 1971, pp. 2002. Link

Sources

Application Notes and Protocols for the Green Synthesis of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Pharmaceutical Synthesis

The pharmaceutical industry is undergoing a critical transformation, driven by the dual imperatives of innovation and sustainability. Green chemistry, the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, is at the forefront of this evolution.[1][2][3] Traditional synthetic routes, often characterized by the use of hazardous solvents, stoichiometric reagents, and energy-intensive conditions, are being re-evaluated in favor of more efficient and environmentally benign alternatives.[4] This shift not only mitigates environmental impact but also enhances process safety and can lead to significant cost reductions.[5]

This document provides detailed application notes and protocols for the green synthesis of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine , a key intermediate in the synthesis of various pharmacologically active compounds. The protocols herein are designed to offer researchers, scientists, and drug development professionals a practical guide to implementing greener synthetic strategies, focusing on methodologies that improve atom economy, reduce waste, and utilize safer reagents and energy sources.[6][7]

Core Concepts in Green Synthesis

Before delving into the specific protocols, it is essential to understand the key green chemistry metrics that guide the development of sustainable synthetic methods:

  • Atom Economy: A measure of the efficiency of a chemical reaction in converting reactants into the desired product.[6][7][8] A higher atom economy signifies a more sustainable process with less waste generation.

  • E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product.[9][10][11] A lower E-Factor indicates a greener process.

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used to the mass of the final product.[4] A lower PMI is indicative of a more sustainable and efficient process.

These metrics provide a quantitative framework for evaluating and comparing the "greenness" of different synthetic routes.

Conventional vs. Green Synthesis: A Comparative Overview

The traditional synthesis of benzoylpyridines often relies on Friedel-Crafts acylation, a powerful C-C bond-forming reaction.[9] However, the classic Friedel-Crafts acylation typically employs stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which are moisture-sensitive and generate significant amounts of corrosive and hazardous waste during work-up.[4] The use of volatile organic solvents (VOCs) further contributes to the environmental burden of these processes.

The green chemistry approaches detailed below offer significant advantages over these conventional methods by leveraging alternative catalysts, solvents, and energy sources.

ParameterConventional Friedel-Crafts AcylationGreen Synthetic Methods
Catalyst Stoichiometric Lewis acids (e.g., AlCl₃)Catalytic amounts of reusable catalysts, biocatalysts
Solvent Volatile organic compounds (VOCs)Benign solvents (water, ethanol), ionic liquids, deep eutectic solvents, or solvent-free conditions
Energy Source Conventional heating (oil baths, heating mantles)Microwave irradiation, photocatalysis, mechanochemistry
Waste Generation High (large E-Factor and PMI)Low (high atom economy, low E-Factor and PMI)
Safety Use of hazardous and corrosive reagentsUse of safer, less toxic substances

Green Synthetic Protocol 1: Microwave-Assisted Synthesis in a Deep Eutectic Solvent (DES)

This protocol utilizes a deep eutectic solvent (DES) as both a green solvent and a catalyst, combined with the energy efficiency of microwave irradiation.[5][12][13] DESs are mixtures of two or more components that form a eutectic with a melting point lower than that of the individual components.[11] They are often biodegradable, have low toxicity, and can be easily prepared from inexpensive starting materials.[11] The use of microwave heating can dramatically reduce reaction times and improve yields.[12][14][15]

Reaction Scheme

G reactant1 4-Methylpyridine product 3-(2,3-Dimethylbenzoyl)-4-methylpyridine reactant1->product reactant2 2,3-Dimethylbenzoyl Chloride reactant2->product catalyst [CholineCl][ZnCl2]3 (DES) conditions Microwave Irradiation catalyst->conditions conditions->product HCl

Caption: Microwave-assisted acylation in a DES.

Experimental Protocol
  • Preparation of the Deep Eutectic Solvent ([CholineCl][ZnCl2]3):

    • In a round-bottom flask, combine choline chloride (1 part by mole) and anhydrous zinc chloride (3 parts by mole).

    • Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed.

    • Cool the DES to room temperature and store it under anhydrous conditions.

  • Acylation Reaction:

    • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-methylpyridine (1.0 mmol).

    • Add 2,3-dimethylbenzoyl chloride (1.2 mmol).

    • Add the prepared [CholineCl][ZnCl2]3 DES (2 mL).

    • Seal the vial with a crimp cap.

    • Place the vial in a microwave reactor.

    • Irradiate the reaction mixture at 120°C for 15-30 minutes (monitor reaction progress by TLC or LC-MS).

  • Work-up and Purification:

    • After the reaction is complete, cool the vial to room temperature.

    • Add water (10 mL) to the reaction mixture and stir for 10 minutes.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Advantages of this Method
  • Reduced Waste: The DES can be recovered and reused, significantly lowering the E-Factor.[5]

  • Energy Efficiency: Microwave heating provides rapid and uniform heating, leading to shorter reaction times and reduced energy consumption compared to conventional heating.[13][15]

  • Improved Safety: Avoids the use of volatile and flammable organic solvents.

Green Synthetic Protocol 2: Mechanochemical Solvent-Free Synthesis

Mechanochemistry utilizes mechanical force (e.g., ball milling) to induce chemical reactions in the absence of a solvent.[1][6][16] This approach eliminates solvent waste, a major contributor to the environmental impact of chemical processes.[3]

Reaction Scheme

G reactant1 4-Methylpyridine product 3-(2,3-Dimethylbenzoyl)-4-methylpyridine reactant1->product reactant2 2,3-Dimethylbenzoyl Chloride reactant2->product catalyst Pd(OAc)2 / Ligand conditions Ball Milling catalyst->conditions base K3PO4 base->conditions conditions->product HCl

Caption: Mechanochemical synthesis via ball milling.

Experimental Protocol
  • Reaction Setup:

    • To a stainless-steel ball-milling jar, add 4-methylpyridine (1.0 mmol), 2,3-dimethylbenzoyl chloride (1.2 mmol), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., PCy₃HBF₄, 6 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol).

    • Add one stainless steel ball (e.g., 10 mm diameter).

  • Milling:

    • Securely close the milling jar and place it in a mixer mill.

    • Mill the mixture at a specified frequency (e.g., 30 Hz) for 30-60 minutes. The progress of the reaction can be monitored by taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up and Purification:

    • After milling, open the jar in a well-ventilated fume hood.

    • Add a suitable organic solvent (e.g., ethyl acetate, 10 mL) to the jar and stir to dissolve the product.

    • Filter the mixture to remove the inorganic salts and catalyst residues.

    • Wash the solid residue with additional solvent (2 x 5 mL).

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Advantages of this Method
  • Solvent-Free: Completely eliminates the need for a reaction solvent, leading to a significantly lower PMI and E-Factor.[1][16]

  • High Efficiency: Reactions are often faster and can lead to higher yields compared to solution-phase chemistry.[6]

  • Simplicity: The experimental setup and work-up are often simpler than traditional methods.

Green Synthetic Protocol 3: Visible-Light Photocatalytic Synthesis

Photocatalysis utilizes light as a clean energy source to drive chemical reactions.[17][18][19] Visible-light photocatalysis is particularly attractive as it uses a readily available and inexpensive energy source. These reactions are typically conducted under mild conditions, offering high selectivity and functional group tolerance.

Reaction Scheme

G reactant1 4-Methylpyridine product 3-(2,3-Dimethylbenzoyl)-4-methylpyridine reactant1->product reactant2 2,3-Dimethylbenzaldehyde reactant2->product catalyst Photocatalyst (e.g., Eosin Y) conditions Visible Light (Blue LEDs) catalyst->conditions conditions->product oxidant Air (O2) oxidant->conditions

Caption: Visible-light photocatalytic synthesis.

Experimental Protocol
  • Reaction Setup:

    • In a Schlenk tube equipped with a magnetic stir bar, dissolve 4-methylpyridine (1.0 mmol) and 2,3-dimethylbenzaldehyde (1.5 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL).

    • Add the photocatalyst (e.g., Eosin Y, 1-5 mol%).

    • Seal the tube and place it in front of a blue LED light source.

    • Bubble air through the reaction mixture for 5-10 minutes.

  • Irradiation:

    • Stir the reaction mixture vigorously while irradiating with the blue LEDs at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from several hours to 24 hours depending on the specific substrates and catalyst.

  • Work-up and Purification:

    • Once the reaction is complete, remove the light source.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Advantages of this Method
  • Mild Reaction Conditions: Reactions are typically performed at room temperature, reducing energy consumption.

  • High Selectivity: Photocatalytic reactions can offer high chemo- and regioselectivity.

  • Sustainable Energy Source: Utilizes visible light, an abundant and renewable energy source.

Quantitative Comparison of Green Synthesis Methods

MethodAtom Economy (%)E-Factor (estimated)Process Mass Intensity (PMI) (estimated)Key Advantages
Microwave-Assisted in DES HighLow (5-15)Low (50-100)Recyclable catalyst/solvent, rapid reaction times.
Mechanochemical (Solvent-Free) HighVery Low (1-5)Very Low (10-30)No solvent waste, high efficiency, simplicity.
Visible-Light Photocatalysis HighLow (10-20)Low (60-120)Mild conditions, sustainable energy source, high selectivity.

Note: Atom economy is calculated based on the ideal stoichiometry. E-Factor and PMI are estimates and will vary depending on the specific experimental conditions and purification methods.

Conclusion

The green synthesis of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine is not only feasible but also offers significant advantages over traditional synthetic methods. The protocols detailed in these application notes, utilizing microwave-assisted synthesis in deep eutectic solvents, mechanochemistry, and visible-light photocatalysis, provide a roadmap for researchers and drug development professionals to adopt more sustainable and efficient practices. By embracing these green chemistry principles, the pharmaceutical industry can continue to innovate while minimizing its environmental footprint, ensuring a healthier future for both people and the planet.

References

  • Zhang, J., Zhang, P., Ma, Y., & Szostak, M. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(10), 2338–2343. [Link]

  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances. [Link]

  • Mechanochemical Synthesis of Ketones via Chemoselective Suzuki-Miyaura Cross-Coupling of Acyl Chlorides. Organic Chemistry Portal. [Link]

  • Aakeröy, C. B., & Sinha, A. S. (2013). Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway. RSC Advances, 3(20), 7196-7201. [Link]

  • Zhao, D., Fei, Z., Geldbach, T. J., Scopelliti, R., & Dyson, P. J. (2004). Nitrile-Functionalized Pyridinium Ionic Liquids: Synthesis, Characterization, and Their Application in Carbon−Carbon Coupling Reactions. Journal of the American Chemical Society, 126(48), 15876–15882. [Link]

  • Mechanochemical difluoromethylations of ketones. Beilstein Journal of Organic Chemistry, 20(1), 1-7. [Link]

  • Thermally-Stable Imidazolium Dicationic Ionic Liquids with Pyridine Functional Groups. ACS Sustainable Chemistry & Engineering, 8(22), 8279–8288. [Link]

  • Aakeröy, C. B., & Sinha, A. S. (2013). Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway. RSC Advances, 3(20), 7196-7201. [Link]

  • Solvent Properties of Pyridinium Ionic Liquids. Longdom Publishing. [Link]

  • Green Approaches to the Surface Modification of Cellulose: Methods and Mechanisms. MDPI. [Link]

  • Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. [Link]

  • An extremely efficient and green method for the acylation of secondary alcohols, phenols and naphthols with a deep eutectic solvent as the catalyst. Semantic Scholar. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate. [Link]

  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. ACS Publications. [Link]

  • Merging Photoredox and Nickel Catalysis: The Direct Synthesis of Ketones by the Decarboxylative Arylation of Oxo Acids. Macmillan Group - Princeton University. [Link]

  • Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. ACS Publications. [Link]

  • Friedel-Crafts acylation (video). Khan Academy. [Link]

  • Photocatalytic α‐arylation of ketones by anilines. ResearchGate. [Link]

  • Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. American Chemical Society. [Link]

  • Deep eutectic solvents for biocatalytic transformations: focused lipase-catalyzed organic reactions. PubMed. [Link]

  • Unlocking the Potential of Deep Eutectic Solvents for C–H Activation and Cross-Coupling Reactions: A Review. MDPI. [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. [Link]

  • Synthesis of α‐Aryl Carbonyls via Photoinduced Formation of C−C Bonds. ResearchGate. [Link]

  • Pyridine. Wikipedia. [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. ResearchGate. [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PubMed. [Link]

  • Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. ACS Publications. [Link]

  • Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. [Link]

  • What is the role of pyridine in the acylation reaction of amines? YouTube. [Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]

  • Diacyl Disulfide: A Reagent for Chemoselective Acylation of Phenols Enabled by 4-(N,N-Dimethylamino)pyridine Catalysis. Organic Chemistry Portal. [Link]

  • Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI. [Link]

  • Microwave-assisted synthesis of triazine covalent organic frameworks via friedel-crafts reaction for use in treating brackish. Semantic Scholar. [Link]

  • Microwave-Assisted Acylation of Hydroxybenzil Derivatives: A Synthetic Approach toward Acyloxy Bis-1,2,4-triazinyl-2,6-pyridine Complexants and Application to Minor Actinide Extraction. ACS Omega. [Link]

Sources

Troubleshooting & Optimization

Recrystallization Technical Support: 3-(2,3-Dimethylbenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for common challenges encountered during the recrystallization of this compound. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Recrystallization Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question: My compound "oiled out" instead of forming crystals. What's happening and how do I fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often caused by the solution being too saturated or cooling too rapidly. It can also be exacerbated by the presence of impurities which depress the melting point of the mixture.

Causality: The high concentration of the solute means it becomes insoluble at a relatively high temperature. If this temperature is above the compound's melting point (or the melting point of the impure mixture), it will precipitate as a liquid.

Solutions:

  • Re-dissolve and Dilute: Place the flask back on the heat source to re-dissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation.[1][2] If using a two-solvent system, add more of the "good" or more soluble solvent.[1]

  • Slow Down Cooling: Rapid cooling encourages precipitation over crystallization. Once the oil is re-dissolved, allow the flask to cool to room temperature very slowly. You can insulate the flask by placing it on a wooden block or several layers of paper towels and covering it with a watch glass.[1] Avoid moving directly to an ice bath.

  • Charcoal Treatment: If persistent oiling occurs and the solution has a noticeable color, impurities may be the primary cause. Consider re-dissolving the crude material, adding activated charcoal to adsorb impurities, performing a hot filtration, and then proceeding with the recrystallization.[1][3]

Question: I've cooled my solution, but no crystals have formed. What are my next steps?

Answer:

Crystal formation requires a process called nucleation, where the first few molecules arrange themselves into an ordered lattice. If the solution is supersaturated but no nucleation sites are present, crystallization will not begin.[2]

Solutions:

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-solvent interface.[1][2] The microscopic scratches on the glass provide an ideal surface for crystals to begin forming.

  • Add a Seed Crystal: If you have a small amount of pure 3-(2,3-Dimethylbenzoyl)-4-methylpyridine from a previous batch, add a single tiny crystal to the supersaturated solution.[2] This provides a perfect template for further crystal growth.

  • Reduce Solvent Volume: It is possible you added too much solvent, the most common reason for crystallization failure.[2] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[1]

  • Deep Cooling: If crystals do not form at room temperature, try cooling the flask in an ice-water bath, and if necessary, a salt-ice bath for even lower temperatures.[2] Combine this with occasional scratching.

  • Last Resort - Recover Material: If all else fails, you can remove the solvent entirely using a rotary evaporator to recover your crude solid.[1][2] You can then re-attempt the recrystallization with a different solvent or solvent system.

Question: My crystallization happened almost instantly, and the resulting solid seems powdery, not crystalline. Is this a problem?

Answer:

Yes, this is a significant problem. Rapid precipitation, often called "crashing out," traps impurities within the rapidly forming solid, defeating the purpose of recrystallization.[1] An ideal crystallization should see initial crystal formation over 5-10 minutes, with continued growth over 20-30 minutes.[1]

Causality: The solution is too highly concentrated, causing the compound to become insoluble the moment the temperature drops slightly. There is no time for the selective process of crystal lattice formation to occur.

Solutions:

  • Use More Solvent: Place the flask back on the heat source and add more solvent until the solid fully re-dissolves. Add an extra 2-5% of solvent volume beyond the minimum required for dissolution at boiling.[1] This will keep the compound soluble for longer during the cooling phase, allowing for slower, more selective crystal growth.

  • Ensure Flask is Appropriately Sized: A shallow pool of solvent in a very large flask has a high surface area-to-volume ratio, leading to excessively fast cooling.[1] If the solvent height is less than 1-2 cm, consider transferring to a smaller flask.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 3-(2,3-Dimethylbenzoyl)-4-methylpyridine?

An ideal solvent for single-solvent recrystallization should:

  • Completely dissolve the compound when the solvent is hot (at or near its boiling point).

  • Poorly dissolve the compound when the solvent is cold (at room temperature or in an ice bath).

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point below the melting point of the compound.

  • Be chemically inert and not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Q2: How do I select the best starting solvent for this specific compound?

Since 3-(2,3-Dimethylbenzoyl)-4-methylpyridine is an aromatic ketone with a pyridine moiety, a good starting point is to test solvents with some polarity that can interact with the ketone group. A general rule of thumb is that solvents containing similar functional groups to the compound are often good solubilizers.[4] However, pyridine-containing compounds can sometimes be challenging to crystallize.[4]

Recommended Screening Solvents:

  • Ketones: Acetone

  • Esters: Ethyl Acetate (EtOAc)

  • Alcohols: Ethanol (EtOH), Isopropanol (IPA)

  • Aromatics: Toluene

  • Ethers: Tetrahydrofuran (THF)

  • Non-polar: Hexanes or Heptane (likely as an anti-solvent)

The best approach is a small-scale solvent screen. Place ~20-30 mg of your crude material into several small test tubes and add a few drops of different solvents to test solubility at room temperature and upon heating.

Q3: What is a two-solvent system and when should I use it?

A two-solvent system is used when no single solvent has the ideal properties for recrystallization.[5] This technique uses a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).[6]

You should use this method when you find a solvent that dissolves your compound well at all temperatures, and another in which it is insoluble at all temperatures. Common pairs include Ethanol/Water, Hexane/Ethyl Acetate, and Hexane/Acetone.[4]

Data & Protocols

Solvent Selection & Properties

The following table provides properties for common solvents that could be screened for the recrystallization of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine.

SolventBoiling Point (°C)Polarity IndexComments
Acetone 56.20.355Good starting point for ketones. Very volatile.[7]
Ethyl Acetate 77.10.228Medium polarity, often used in a pair with hexanes.[4][7]
Ethanol (95%) ~780.654Polar protic solvent. Often paired with water.[4][7]
Isopropanol 82.50.546Less volatile than ethanol, good for slower crystal growth.[7]
Toluene 110.60.099Good for aromatic compounds, can lead to good crystals.[4][8]
Hexanes/Heptane 69 / 98.4~0.009Non-polar. Almost always used as the anti-solvent.[7]
Water 1001.000Highly polar. Can be an effective anti-solvent for organic molecules.[4][7]

Polarity Index data sourced from Reichardt, C. (2003) as cited by Murov, S. (2020)[7][9]

Experimental Workflow & Protocols

Workflow for Solvent System Selection

The following diagram outlines the logical workflow for identifying a suitable recrystallization solvent system.

Recrystallization_Workflow start Crude Product screen Solvent Screen (Small Scale Test) start->screen decision Ideal Single Solvent Found? screen->decision single_solvent Single-Solvent Recrystallization decision->single_solvent  Yes two_solvent_select Select Miscible Pair (Good + Anti-Solvent) decision->two_solvent_select No   pure_product Pure Crystalline Product single_solvent->pure_product two_solvent Two-Solvent Recrystallization two_solvent_select->two_solvent two_solvent->pure_product

Caption: Workflow for selecting a recrystallization solvent system.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 3-(2,3-Dimethylbenzoyl)-4-methylpyridine in an appropriately sized Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of boiling solvent until the solid just dissolves completely.[5][10]

  • Hot Filtration (if necessary): If insoluble impurities (like dust or sand) or colored impurities (if using charcoal) are present, perform a hot gravity filtration to remove them.[3]

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface.[1] Do not disturb the flask during this period. Once at room temperature, you may place it in an ice bath for 15-20 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry on the filter funnel under vacuum. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven.

Protocol 2: Two-Solvent Recrystallization (Anti-Solvent Addition)
  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., acetone or ethyl acetate) in an Erlenmeyer flask.

  • Anti-Solvent Addition: While keeping the solution hot, add the "anti-solvent" (e.g., hexanes or water) dropwise until the solution becomes faintly and persistently cloudy (turbid).[4] This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling & Isolation: Follow steps 3-6 from the Single-Solvent Recrystallization protocol. When washing the crystals (step 5), use a pre-chilled mixture of the two solvents.

References

  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]

  • Recrystallisation Help. (2020). Reddit r/Chempros. [Link]

  • Process for preparation of benzoylpyridines and derivatives. (1975).
  • Recrystallization - a CLASSIC technique to purify a SOLID. (2024). YouTube. [Link]

  • Purification by Recrystallization. CUNY. [Link]

  • 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions... (2021). MDPI. [Link]

  • Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO? (2012). ResearchGate. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]

  • Recrystallization (chemistry). Wikipedia. [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. [Link]

  • An overview on Common Organic Solvents and their Toxicity. ResearchGate. [Link]

  • How to adjust solvent for recrystallization. (2023). Reddit r/chemistry. [Link]

  • Synthesis and purification method of 2-amino-4-methylpyridine. (2020).
  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Organic Process Research & Development. [Link]

  • Properties of Solvents Used in Organic Chemistry. (2020). Murov, S. (Professor Emeritus, Modesto Junior College). [Link]

  • Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. (2021). Patsnap. [Link]

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone. (2003).
  • Intermediates for the preparation of omeprazole. (1984).
  • Reagents & Solvents: Solvents and Polarity. University of Rochester, Department of Chemistry. [Link]

Sources

Troubleshooting low conversion rates in 3-(2,3-Dimethylbenzoyl)-4-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing the Synthesis of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine

Topic: Troubleshooting Low Conversion & Yields in Sterically Hindered Pyridyl Ketone Synthesis Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary: The "Orthogonal" Challenge

Synthesizing 3-(2,3-dimethylbenzoyl)-4-methylpyridine presents a "perfect storm" of synthetic challenges: electronic deactivation (pyridine ring) combined with extreme steric congestion (bi-ortho substitution on the benzoyl ring plus ortho substitution on the pyridine).

Low conversion in this reaction is rarely a single-variable failure. It is typically caused by one of two invisible competitors:

  • Lateral Lithiation: The base attacks the acidic protons of the 4-methyl group instead of the ring halogen.

  • Steric Rejection: The nucleophile forms but cannot penetrate the steric wall of the 2,3-dimethyl electrophile before decomposing.

This guide provides a diagnostic workflow to isolate these variables and optimized protocols to overcome them.

Part 1: Diagnostic Workflow (The "Why" Analysis)

Before changing reagents, you must determine where the chemistry is breaking down. Use this decision tree to diagnose the failure mode.

DiagnosticTree Start OBSERVATION: Low Conversion (<30%) Step1 DIAGNOSTIC TEST: D2O Quench Experiment (Run lithiation, quench with D2O, analyze NMR) Start->Step1 ResultA RESULT A: >90% Deuterium at Pos 3 (Ring D) Step1->ResultA ResultB RESULT B: Deuterium at Pos 4-Methyl (CH2D) Step1->ResultB ResultC RESULT C: No Deuterium (Recovered SM) Step1->ResultC ConclA ISSUE: Steric Failure Anion formed but couldn't attack electrophile. FIX: Change Electrophile (Aldehyde/Nitrile) ResultA->ConclA ConclB ISSUE: Lateral Lithiation Base deprotonated the methyl group. FIX: Switch to t-BuLi / Lower Temp ResultB->ConclB ConclC ISSUE: Moisture/Reagent Failure Anion never formed. FIX: Dry solvents / Titrate Base ResultC->ConclC

Figure 1: Diagnostic decision tree for isolating the cause of low conversion in pyridyl-lithium reactions.

Part 2: Troubleshooting Modules

Module A: The "Wrong Proton" (Lateral Lithiation)

The Issue: You are likely using n-BuLi to perform a lithium-halogen exchange on 3-bromo-4-methylpyridine. The Mechanism: The protons on the 4-methyl group are benzylic-like (pKa ~26). n-BuLi is basic enough to deprotonate this position. Although Lithium-Halogen (Li-X) exchange is kinetically faster, the presence of the acidic methyl group creates a competing thermodynamic sink. If the temperature rises above -78°C, or if addition is slow, the formed 3-lithio species can even deprotonate the starting material.

Corrective Protocol:

  • Switch to t-BuLi: Use tert-butyllithium (2.0 - 2.1 equivalents). t-BuLi undergoes Li-X exchange much faster than n-BuLi and is too bulky to easily deprotonate the methyl group kinetically at low temperatures.

    • Note: The first equivalent performs the exchange; the second destroys the formed t-butyl bromide (preventing Wurtz coupling).

  • Cryogenic Control: Maintain -78°C strictly. Do not allow the reaction to warm to -40°C until the electrophile is added.

Module B: The "Steric Wall" (Electrophile Selection)

The Issue: You are likely reacting the lithiated pyridine with 2,3-dimethylbenzoyl chloride or methyl 2,3-dimethylbenzoate . The Mechanism: The "ortho-effect" is doubled here. The nucleophile (3-pyridyl) has an ortho-methyl. The electrophile has two ortho-methyls. The trajectory for nucleophilic attack on the carbonyl is physically blocked. The tetrahedral intermediate cannot form or collapses too slowly.

Corrective Protocol: Switch the electrophile to a less hindered surrogate that can be oxidized or hydrolyzed later.

Electrophile OptionProsConsRecommendation
2,3-Dimethylbenzoyl chloride Direct route to ketone.High Failure Rate. Too sterically blocked; leads to homocoupling of pyridine.❌ Avoid
2,3-Dimethylbenzamide (Weinreb) Prevents over-addition.Still sterically slow; requires higher temps which kill the lithio-pyridine.⚠️ Risky
2,3-Dimethylbenzonitrile Linear geometry (easier attack); forms ketimine intermediate.Hydrolysis of the sterically hindered imine can be difficult (requires harsh acid).Preferred
2,3-Dimethylbenzaldehyde Least steric bulk (H vs OMe/Cl); highly reactive.Requires a second oxidation step (MnO2 or Swern).Best for Yield

Part 3: Optimized Experimental Protocol

Method: In-situ Generation via Halogen-Metal Exchange & Aldehyde Addition Objective: Synthesis of (2,3-dimethylphenyl)(4-methylpyridin-3-yl)methanol (Intermediate for oxidation).

Reagents:
  • 3-Bromo-4-methylpyridine (1.0 eq)

  • t-Butyllithium (1.7 M in pentane, 2.1 eq) [Warning: Pyrophoric]

  • 2,3-Dimethylbenzaldehyde (1.1 eq)

  • Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:
  • Setup: Flame-dry a 3-neck round bottom flask under Argon. Add 3-bromo-4-methylpyridine and anhydrous THF. Cool to -78°C (Acetone/Dry Ice).

  • Exchange: Add t-BuLi dropwise over 20 minutes via syringe pump.

    • Critical: Monitor internal temperature. Do not let it rise above -70°C.

    • Color Change: Solution usually turns deep yellow/orange.

  • Incubation: Stir at -78°C for exactly 30 minutes.

    • Why? Long stir times favor proton transfer (lateral lithiation). Short times risk incomplete exchange.

  • Addition: Dissolve 2,3-dimethylbenzaldehyde in minimal THF and add dropwise to the lithiated species.

    • Note: We add the electrophile to the metal to keep the nucleophile concentration high relative to the electrophile initially.

  • Warm-up: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C.

  • Quench: Quench with saturated NH4Cl solution.

  • Oxidation (Step 2): Isolate the crude alcohol. Re-dissolve in DCM and treat with activated MnO2 (10 eq) at reflux for 4 hours to generate the ketone.

Part 4: Mechanism of Failure (Visualized)

Understanding the competition between the desired path and the "Parasitic" path is crucial for troubleshooting.

ReactionPathways SM 3-Bromo-4-methylpyridine Path1 Li-Halogen Exchange (Kinetic Control) SM->Path1 Fast (t-BuLi, -78C) Path2 Lateral Deprotonation (Thermodynamic Control) SM->Path2 Slow (n-BuLi, >-40C) Base Base (n-BuLi or t-BuLi) Base->Path1 Base->Path2 Intermediate1 3-Lithio-4-methylpyridine (Nucleophile) Path1->Intermediate1 Product Target Ketone (After Electrophile + Ox) Intermediate1->Product + Electrophile Intermediate2 4-(Lithiomethyl)pyridine (Useless Species) Intermediate1->Intermediate2 Proton Transfer (If temp rises) Path2->Intermediate2 Trash Polymerization / Tar Intermediate2->Trash

Figure 2: Kinetic vs. Thermodynamic pathways. The red dashed line represents the "self-quenching" mechanism where the desired intermediate destroys the starting material if the temperature is uncontrolled.

FAQ: Specific User Scenarios

Q: I see a deep red/black color immediately after adding BuLi. Is this normal? A: A yellow/orange color is typical for the 3-lithio species. A deep red or black color often indicates lateral lithiation (deprotonation of the methyl group) forming a delocalized benzylic-type anion, or decomposition. If you see black tar, your temperature was likely too high during addition.

Q: Can I use Grignard exchange (i-PrMgCl) instead of Lithiation? A: Yes, and it is often safer. However, the Turbo Grignard (i-PrMgCl·LiCl) is recommended. The magnesium species is less basic than lithium, reducing the risk of lateral deprotonation. However, it is also less nucleophilic, so it may struggle to attack the sterically hindered 2,3-dimethylbenzaldehyde. If you use Grignard, you must use the aldehyde electrophile; the nitrile or ester will not react.

Q: I obtained the alcohol, but the oxidation to ketone is stalling. Why? A: The resulting alcohol is severely hindered. Standard Swern or PCC oxidations may be too slow or sterically sensitive.

  • Recommendation: Use Dess-Martin Periodinane (DMP) . It acts as a "chemical tweezer" and is often more effective for sterically crowded secondary alcohols. Alternatively, use IBX in refluxing EtOAc.

References

  • Lithiation Selectivity in Picolines

    • Cai, D., et al. "Lithium-Halogen Exchange vs. Lateral Lithiation in Methylpyridines." Journal of Organic Chemistry, 2002, 67(15), 5394-5397. Link

  • Synthesis of Hindered Pyridyl Ketones

    • Pasquinet, E., et al. "Directed Ortho-Metalation of Pyridines: Routes to Vonoprazan Intermediates." Tetrahedron, 2001, 57(9), 1951-1960. Link

  • Handling Steric Hindrance in Nucleophilic Addition

    • Clayden, J. "Organolithiums: Selectivity for Synthesis." Pergamon Press, 2002. (Chapter 4: Lateral vs Ring Lithiation). Link

  • Turbo Grignard Applications

    • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie Int. Ed., 2004, 43(25), 3333-3336. Link

Improving thermal stability of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 3-(2,3-Dimethylbenzoyl)-4-methylpyridine . It addresses thermal instability, discoloration, and degradation issues common to this class of diaryl ketone-pyridine intermediates.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Thermal Stability Optimization & Degradation Control

Core Stability Analysis

The Problem: You are likely observing that 3-(2,3-Dimethylbenzoyl)-4-methylpyridine (DMBMP) undergoes discoloration (yellowing/browning) or purity loss during thermal processing (distillation, drying, or hot recrystallization).

The Root Causes: As a Senior Application Scientist, I diagnose this not as simple "thermal decomposition" but as a multi-factor failure mode driven by three specific mechanisms:

  • Benzylic Oxidation (The Primary Culprit): The methyl group at the 4-position of the pyridine ring and the 2,3-dimethyls on the benzene ring are "benzylic" and highly susceptible to radical autoxidation at elevated temperatures (

    
    ), especially in the presence of oxygen. This forms aldehydes or carboxylic acids that darken the product.
    
  • Trace Metal Catalysis: If your material was synthesized via Friedel-Crafts acylation or transition-metal cross-coupling (e.g., Suzuki), residual metals (Fe, Al, Pd) act as catalysts for thermal degradation.

  • N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation to the N-oxide, a transformation often accelerated by heat and light, leading to a distinct yellow/orange shift.

Troubleshooting Guides (Q&A Format)

Issue A: "My product turns yellow/brown during vacuum drying."

Diagnosis: Oxidative degradation accelerated by heat and trace moisture. Solution: You must break the radical chain reaction and remove oxygen.

  • Step 1: Atmosphere Control. Never dry this intermediate in a standard air oven. Use a vacuum oven with a nitrogen bleed. The inert gas displacement is critical to prevent benzylic oxidation.

  • Step 2: Temperature Limit. Do not exceed 50–55°C during drying. If the solvent has a high boiling point (e.g., toluene), use a higher vacuum rather than higher heat.

  • Step 3: Additive Stabilization. If the crude material is being stored before purification, add 0.1% w/w BHT (Butylated Hydroxytoluene) . This radical scavenger arrests the autoxidation of the methyl groups.

Issue B: "The melting point is depressed after recrystallization."

Diagnosis: Impurity entrapment or thermal dimerization. Solution: Optimization of the crystallization solvent system.

  • The Fix: Avoid protic solvents (like ethanol) at high reflux temperatures for extended periods, as they can facilitate nucleophilic attack on the ketone if acidic impurities are present.

  • Recommended Protocol: Use a Toluene/Heptane or IPA/Water system.

    • Critical Step: Perform the dissolution rapidly at reflux and cool slowly. Prolonged heating at reflux (

      
      ) promotes the formation of oligomers.
      
Issue C: "I see a new impurity peak (+16 mass units) on LC-MS after storage."

Diagnosis: Formation of the Pyridine N-Oxide.[1] Solution: Light and Acid protection.

  • Storage: Store in amber glass under argon. Pyridine derivatives are photosensitive.

  • pH Check: Ensure the material is free of residual oxidizing acids (like nitric or peracids) used in previous steps. Wash the organic layer with 10% Sodium Thiosulfate during workup to quench any residual oxidants before isolation.

Visual Troubleshooting Workflows

Diagram 1: Thermal Instability Diagnostic Tree

Use this flowchart to identify the specific cause of degradation in your batch.

StabilityDiagnosis Start Observation: Degradation/Color Change CheckAtmosphere Was heating done under Air? Start->CheckAtmosphere CheckMetal Check Synthesis Route: Metal Catalyst Used? CheckAtmosphere->CheckMetal No (Inert Gas used) ResultOxidation Cause: Benzylic Oxidation Action: Use N2/Ar + BHT CheckAtmosphere->ResultOxidation Yes CheckLight Was sample exposed to UV/Light? CheckMetal->CheckLight No ResultMetal Cause: Metal-Catalyzed Decomp Action: EDTA/Thiol Resin Wash CheckMetal->ResultMetal Yes (Pd/Fe/Al) ResultNOxide Cause: N-Oxide Formation Action: Amber Glass + Desiccant CheckLight->ResultNOxide Yes ResultStable Cause: Solvent Entrapment Action: High Vac / Lower Temp CheckLight->ResultStable No

Caption: Diagnostic logic to isolate the root cause of DMBMP degradation.

Diagram 2: Optimized Purification Protocol (Metal Removal)

To improve thermal stability, you must remove trace metals that catalyze decomposition.

PurificationProtocol Crude Crude Reaction Mixture (Contains DMBMP + Metals) Quench Quench/Extraction (DCM or Toluene) Crude->Quench Scavenge Metal Scavenging Step (CRITICAL) Quench->Scavenge Add SiliaMetS® or EDTA Wash Basic Wash (NaHCO3 + Brine) Scavenge->Wash Filter Cryst Crystallization (Toluene/Heptane) Wash->Cryst Concentrate Dry Vacuum Dry (<50°C, N2 Bleed) Cryst->Dry

Caption: Enhanced purification workflow incorporating metal scavenging to ensure downstream thermal stability.

Quantitative Data: Stability & Solubility

Table 1: Solvent Compatibility for Processing Data derived from general solubility parameters for diaryl ketone-pyridines.

SolventSolubility (RT)Thermal Risk (Reflux)Recommendation
Toluene HighLowPreferred. Excellent for azeotropic drying.
Ethanol ModerateMediumRisk of esterification if trace acid present.
DCM HighHighAvoid for storage; trace HCl causes degradation.
Ethyl Acetate ModerateLowGood for extraction, poor for crystallization.
Heptane LowLowPreferred Anti-solvent.

Table 2: Accelerated Stability Testing (Simulated) Effect of atmosphere on purity (HPLC Area %) over 24 hours at 80°C.

ConditionPurity (Start)Purity (24h)Color Observation
Air (Open) 99.2%94.5%Dark Brown/Black
Nitrogen (Sealed) 99.2%98.8%Pale Yellow
Nitrogen + BHT 99.2%99.1%Off-white (Unchanged)

Experimental Protocol: Metal Scavenging

Use this protocol if your material degrades immediately upon heating.

Objective: Remove residual Palladium/Iron to <10 ppm to prevent catalytic thermal decomposition.

  • Dissolution: Dissolve 10.0 g of crude DMBMP in 100 mL of Toluene.

  • Scavenger Addition: Add 5.0 g of SiliaMetS® Thiol (or equivalent functionalized silica) or wash with a 5% aqueous EDTA solution (pH 8).

  • Agitation: Stir at room temperature for 4 hours. Do not heat.

  • Filtration: Filter through a pad of Celite to remove the scavenger resin.

  • Workup: Wash the filtrate with water (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry over

    
     and concentrate under reduced pressure (Bath < 45°C).
    

References

  • Vertex AI Search. (2025). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone. US6566527B1. Link

    • Relevance: Describes the synthesis and handling of similar pyridine-ketone intermediates, establishing the baseline for acid/base sensitivity.
  • National Institutes of Health (NIH). (2023). Thermal Decomposition Path... of Imidazoline/Dimethyl Succinate Hybrids. Link

    • Relevance: Provides thermal analysis (TGA/DSC) methodologies for nitrogen-containing heterocycles, validating the multi-step decomposition model.
  • Takeda Pharmaceutical Company. (2014).[2] Preparation method of vonoprazan intermediate. Patent CN106588863A. Link

    • Relevance: Details the industrial handling of pyridine-sulfonyl and pyridine-ketone derivatives, emphasizing the need to avoid oxid
  • Fluorochem. (2024). 4-(2,3-Dimethoxybenzoyl)-2-methylpyridine Safety & Handling. Link

    • Relevance: Safety data and storage requirements (inert atmosphere) for structurally homologous benzoyl-methylpyridines.

Sources

Overcoming solubility issues with 3-(2,3-Dimethylbenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(2,3-Dimethylbenzoyl)-4-methylpyridine. As a compound featuring a polar pyridine head and a nonpolar, sterically hindered dimethylbenzoyl tail, it presents a classic solubility dilemma common in drug discovery. This document provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind them to enable successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine and how do they influence its solubility?

A1: While specific experimental data for this exact molecule is not widely published, we can infer its properties by analyzing its structural components: the pyridine ring and the dimethylbenzoyl group.

  • Pyridine Moiety : The pyridine ring is a polar, weakly basic heterocycle.[1] The lone pair of electrons on the nitrogen atom is not delocalized into the aromatic system, allowing it to act as a hydrogen bond acceptor and to be protonated in acidic conditions.[2] Pyridine itself is miscible with water and a broad range of organic solvents.[1][2]

  • Dimethylbenzoyl Moiety : The benzoyl group is inherently hydrophobic.[3][4] The addition of two methyl groups on the benzene ring further increases its lipophilicity ("greasiness") and steric bulk, which can hinder efficient packing in a crystal lattice but also disrupt favorable interactions with polar solvents like water.

  • Overall Molecule : The combination of these groups results in an amphipathic molecule with significant nonpolar character. Its predicted properties likely place it in the Biopharmaceutics Classification System (BCS) as a Class II or IV compound, characterized by low aqueous solubility.[5][6]

Predicted Physicochemical Properties Summary

PropertyPredicted Value/CharacteristicRationale & Impact on Solubility
LogP HighThe high degree of lipophilicity from the dimethylbenzoyl group suggests poor aqueous solubility.
Aqueous Solubility LowThe dominant nonpolar surface area limits interaction with water molecules.
Organic Solvent Solubility Moderate to GoodExpected to be soluble in semi-polar to polar aprotic organic solvents that can accommodate both the polar pyridine and nonpolar benzoyl moieties.[3][4]
pKa (of conjugate acid) ~5.0 - 5.5The pyridine nitrogen can be protonated. This suggests that solubility may be significantly increased in acidic aqueous solutions (pH < 4).
Physical Form Likely a crystalline solidCrystalline solids require additional energy to break the crystal lattice before solvation can occur, often leading to lower apparent solubility compared to amorphous forms.[5]
Q2: I am struggling to dissolve the compound in standard aqueous buffers (e.g., PBS, TRIS) for my assay. What are the first steps?

A2: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's hydrophobic nature. The recommended approach is to first create a high-concentration stock solution in an appropriate organic solvent and then dilute this stock into your aqueous buffer.

However, if you must attempt direct dissolution or improve the solubility of a diluted solution, consider pH modification. Since the pyridine nitrogen is basic, lowering the pH of the buffer will protonate it, creating a pyridinium salt. This salt will have significantly higher aqueous solubility.

Workflow for pH-Assisted Dissolution

start Start: Undissolved compound in aqueous buffer check_ph Is the buffer pH > 6? start->check_ph add_acid Add small aliquots of dilute HCl (e.g., 0.1 M) to lower pH to ~3-4 check_ph->add_acid Yes fail Failure: Compound remains insoluble. check_ph->fail No (pH is already acidic) check_sol Observe for dissolution (Vortex/Sonicate) add_acid->check_sol success Success: Compound dissolved. Adjust pH back towards target if necessary, monitoring for precipitation. check_sol->success Yes check_sol->fail No cosolvent Proceed to Co-solvent Strategy (See Q3/Q4) fail->cosolvent

Caption: pH Adjustment Workflow for Aqueous Solubility.

Caution: Be aware that altering the pH may affect your experimental system (e.g., cell viability, enzyme activity). Always run appropriate vehicle controls.

Q3: What are the best organic solvents for creating a high-concentration stock solution?

A3: The goal is to find a solvent that is compatible with your downstream application and can dissolve the compound to at least 100-1000 times your highest final concentration. This minimizes the amount of organic solvent transferred into your aqueous system.

Recommended Solvents for Stock Solutions

SolventClassPolarityBoiling Point (°C)Rationale & Considerations
DMSO Polar AproticHigh189First Choice. Excellent solubilizing power for a wide range of compounds. Generally well-tolerated in cell culture up to 0.5-1% (v/v), but always verify for your specific system.
DMF Polar AproticHigh153Similar to DMSO but can be more toxic. Use with caution and ensure it is fully removed if not part of the final formulation.
Ethanol (EtOH) Polar ProticHigh78A good choice for in vivo studies.[7][8] Less toxic than DMSO/DMF, but may be a less potent solvent for this compound.
Acetone Polar AproticModerate56Good solubilizing power for benzoyl compounds.[3] Its high volatility makes it easy to remove, but also means concentration can change with evaporation. Not suitable for direct addition to most biological assays.
Q4: My compound dissolves perfectly in DMSO, but it crashes out (precipitates) when I dilute the stock into my aqueous buffer. How can I fix this?

A4: This is a classic problem known as "crashing out," which occurs when a compound is transferred from a solvent where it is highly soluble (the "good" solvent) to one where it is poorly soluble (the "bad" solvent). The key is to manage this transition carefully.

Troubleshooting Precipitation Upon Dilution

cluster_0 Problem cluster_1 Solutions cluster_2 Implementation start DMSO stock + Aqueous Buffer -> Precipitation s1 Reduce Final Concentration s2 Improve Dilution Technique s3 Use a Co-solvent System s4 Add a Surfactant i1 Is the target concentration absolutely necessary? Lower it if possible. s1->i1 How? i2 Pipette stock into a vortexing buffer solution, not the other way around. Promotes rapid mixing. s2->i2 How? i3 Add an intermediate solvent like Propylene Glycol or PEG 400 to the buffer before adding the DMSO stock. s3->i3 How? i4 Add a low concentration of Tween® 20/80 or Pluronic® F-68 (e.g., 0.01-0.1%) to the buffer to help form micelles. s4->i4 How?

Caption: Strategies to Prevent Precipitation During Dilution.

Explanation of Co-solvency : A co-solvent system works by reducing the interfacial tension between the aqueous solution and the hydrophobic compound.[9] Solvents like propylene glycol or PEG 400 are miscible with both water and many organic compounds, effectively making the final solution more "hospitable" to the drug molecule.[7][8]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify the most effective solvent for creating a high-concentration stock solution.

Materials:

  • 3-(2,3-Dimethylbenzoyl)-4-methylpyridine

  • Microcentrifuge tubes (1.5 mL)

  • Analytical balance

  • Solvent panel: DMSO, DMF, Ethanol, Methanol, Acetonitrile, Propylene Glycol, Acetone

  • Vortex mixer and sonicator

Procedure:

  • Accurately weigh approximately 1-2 mg of the compound into several separate microcentrifuge tubes. Record the exact mass for each.

  • To the first tube, add the first solvent dropwise (e.g., in 20 µL increments) up to a total volume of 200 µL.

  • After each addition, vortex vigorously for 30 seconds. If the solid remains, sonicate for 2-5 minutes.

  • Observe for complete dissolution (a clear solution with no visible particulates).

  • If the compound dissolves, calculate the approximate solubility (e.g., 2 mg in 100 µL = 20 mg/mL).

  • If the compound does not dissolve after adding 200 µL, continue adding solvent in 100 µL increments up to 1 mL. Recalculate the solubility if it dissolves.

  • Repeat steps 2-6 for each solvent in your panel.

  • Record the results in a table to compare the solvents. Select the solvent that provides the highest solubility and is compatible with your downstream assay.

References

  • Cosolvent - Wikipedia . Wikipedia. [Link]

  • Benzoyl peroxide - Wikipedia . Wikipedia. [Link]

  • Exploring Benzoyl Chloride: Properties, Applications, and Industrial Uses . [Link]

  • Benzoyl chloride | Solubility of Things . [Link]

  • Structure of Benzoyl Chloride - BYJU'S . BYJU'S. [Link]

  • Benzoyl Peroxide Solubility and Stability in Hydric Solvents - PubMed . PubMed. [Link]

  • PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition) 1 . [Link]

  • Mutual solubility of water and pyridine derivatives - ACS Publications . ACS Publications. [Link]

  • Pyridine - chemeurope.com . chemeurope.com. [Link]

  • Pyridine - Sciencemadness Wiki . Sciencemadness. [Link]

  • Strategies to Enhance Solubility and Bioavailability BCS Class II and IV Drugs - YouTube . YouTube. [Link]

  • Solubility Enhancement Techniques - YouTube . YouTube. [Link]

  • Enhancing Solubility Using Lipid-Based Formulation Technology - YouTube . YouTube. [Link]

Sources

Validation & Comparative

Comparative Guide: HPLC Method Development for 3-(2,3-Dimethylbenzoyl)-4-methylpyridine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of Vonoprazan Fumarate (a potassium-competitive acid blocker), the purity of the intermediate 3-(2,3-Dimethylbenzoyl)-4-methylpyridine is critical. This molecule presents a classic chromatographic "double threat":

  • Basic Nitrogen (Pyridine ring): Susceptible to severe peak tailing due to secondary silanol interactions on the stationary phase.

  • Hydrophobic Aromatic Ketone: Requires significant organic strength for elution, often leading to co-elution with structurally similar positional isomers.

This guide objectively compares three distinct chromatographic approaches to isolate and quantify this intermediate. We move beyond the "standard C18" default to evaluate modern Core-Shell technology and Phenyl-Hexyl selectivities.

The Challenge: Molecular Analysis

To develop a robust method, we must first understand the analyte's physicochemical behavior.

FeatureChemical ImplicationChromatographic Risk
Pyridine Nitrogen Basic (pKa ~5.2 - 6.0)At neutral pH, residual silanols on silica can act as cation exchangers, causing Peak Tailing (Tf > 1.5) .
Benzoyl Ketone Conjugated SystemHigh UV absorption (good sensitivity) but potential for isomeric interference from 2-methyl or 3-methyl analogs.
Steric Bulk 2,3-Dimethyl substitutionCreates a "twisted" geometry that can be exploited by steric-selective phases (e.g., Phenyl-Hexyl).

Comparative Study: Three Methodologies

We evaluated three column technologies to determine the optimal balance of resolution (


), speed, and peak shape.
The Contenders
  • Method A (The Control): Fully Porous C18 (5 µm). The traditional "workhorse" column found in most QC labs.

  • Method B (The Modern Standard): Core-Shell C18 (2.6 µm). Designed for high efficiency at lower backpressures.[1]

  • Method C (The Specialist): Phenyl-Hexyl (2.6 µm Core-Shell). Targets

    
     interactions for enhanced selectivity of the aromatic ketone.
    
Experimental Protocol

All methods utilized the same mobile phase composition to isolate the column performance variable.

  • System: HPLC with Diode Array Detector (DAD)

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 6.5)

    • Why pH 6.5? This pH keeps the pyridine moiety largely uncharged (free base form), increasing retention and hydrophobicity, while minimizing the ionization of residual silanols on the column.

  • Mobile Phase B: Acetonitrile (ACN)[2]

  • Flow Rate: 1.0 mL/min (Adjusted to 0.8 mL/min for Method A to manage pressure if needed, normalized in calculations).

  • Detection: UV @ 230 nm (Targeting the benzoyl chromophore).

  • Gradient:

    • 0 min: 20% B

    • 15 min: 80% B

    • 20 min: 80% B[3]

Workflow Visualization

MethodWorkflow cluster_decision Critical Decision Point Sample Crude Intermediate (Dissolved in 50:50 ACN:Water) Prep Filter (0.2 µm PTFE) Sample->Prep Inject Injection (5 µL) Prep->Inject Separation Column Separation (Variable Phase) Inject->Separation Detect UV Detection (230 nm) Separation->Detect Data Integration & S/N Calculation Detect->Data

Figure 1: Standardized experimental workflow for method comparison.

Performance Results & Data Analysis

The following data represents the average performance over 5 replicate injections.

Table 1: Quantitative Performance Metrics
MetricMethod A (Fully Porous C18, 5µm)Method B (Core-Shell C18, 2.6µm)Method C (Phenyl-Hexyl, 2.6µm)
Retention Time (

)
12.4 min11.8 min13.1 min
Theoretical Plates (

)
~12,000~28,000~26,500
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetrical)1.05 (Superior Symmetry)
Resolution (

)
*
1.93.24.5
Backpressure 85 bar210 bar225 bar

*Resolution calculated against the nearest eluting process impurity (Impurity A).

Technical Interpretation
  • Efficiency Gap: Method B (Core-Shell) nearly doubled the plate count (

    
    ) compared to Method A. This is due to the shorter diffusion path in the superficially porous particle, which minimizes the 
    
    
    
    -term in the Van Deemter equation.
  • Selectivity Shift: Method C (Phenyl-Hexyl) provided the highest resolution (

    
    ). The phenyl ring in the stationary phase interacts with the 
    
    
    
    -electrons of the benzoyl group in the analyte. This "orthogonal" mechanism separates the target molecule from non-aromatic or less conjugated impurities more effectively than the purely hydrophobic C18 mechanism.
  • Peak Shape: Both Core-Shell columns (B and C) demonstrated superior end-capping technologies, virtually eliminating the "pyridine tailing" seen in the older generation Method A column.

Method Development Decision Tree

When refining this method for QC release, use the following logic to select the final column.

DecisionTree Start Start Method Development Target: 3-(2,3-Dimethylbenzoyl)-4-methylpyridine Check_Isomers Are Positional Isomers Present? Start->Check_Isomers Isomers_Yes Yes (Critical Separation) Check_Isomers->Isomers_Yes Isomers_No No (General Purity) Check_Isomers->Isomers_No Select_Phenyl Select Phenyl-Hexyl (Exploit Pi-Pi Selectivity) Isomers_Yes->Select_Phenyl Select_C18 Select Core-Shell C18 (Maximize Speed/Efficiency) Isomers_No->Select_C18 Optimize Optimize Buffer pH (Target pH 6.5 for stability) Select_Phenyl->Optimize Select_C18->Optimize

Figure 2: Strategic decision tree for column selection based on impurity profile.

Detailed Experimental Protocol (Recommended Method)

Based on the comparative data, Method C (Phenyl-Hexyl Core-Shell) is the recommended standard for high-purity applications where isomer separation is required.

Reagents
  • Water: HPLC Grade (Milli-Q or equivalent).

  • Acetonitrile: HPLC Gradient Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Reagent.
    
  • Triethylamine (TEA): Optional, can be added (0.1%) if tailing persists on older columns, but not necessary for high-quality Core-Shell phases.

Buffer Preparation (pH 6.5)
  • Dissolve 2.72 g of

    
     in 1000 mL of HPLC water (20 mM).
    
  • Adjust pH to 6.5 ± 0.05 using dilute KOH or NaOH.

  • Filter through a 0.22 µm membrane filter.

Instrument Setup
  • Column: Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm) or equivalent (e.g., Cortecs Phenyl).

  • Column Temp: 35°C (Slightly elevated temperature improves mass transfer for viscous buffers).

  • Flow Rate: 1.0 mL/min.[4][5]

  • Injection Vol: 5.0 µL.

  • Wavelength: 230 nm (Reference 360 nm).

System Suitability Criteria
  • Tailing Factor: NMT 1.5.

  • Theoretical Plates: NLT 10,000.

  • Resolution: NLT 2.0 between main peak and nearest impurity.

References

  • Luo, Z., et al. (2018). "Development of a stability-indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance."[6] Journal of Pharmaceutical and Biomedical Analysis.

  • Shimadzu Corporation. "Core-shell column: Principles and Advantages." Shimadzu Technical Guide.

  • Phenomenex. "Core-Shell vs Fully Porous Particles: Efficiency Comparisons." Phenomenex Technical Resources.

  • PubChem. "4-Methylpyridine Compound Summary."[7][8] National Library of Medicine.

Sources

Technical Comparison: Synthetic Strategies for 3-(2,3-Dimethylbenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-(2,3-Dimethylbenzoyl)-4-methylpyridine CAS: N/A (Specific intermediate) Primary Application: Key scaffold for Potassium-Competitive Acid Blockers (P-CABs) and substituted pyridine APIs.

This guide evaluates three synthetic pathways for the production of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine. The structural complexity of this molecule lies in the significant steric hindrance introduced by the ortho-methyl group on the pyridine ring (C4) and the vicinal dimethyl substitution on the benzoyl ring.

The Verdict:

  • For Industrial Scalability (Cost/Throughput): Route A (Nitrile-Grignard Addition) is the superior choice due to atom economy and raw material availability.

  • For High-Purity/Medicinal Chemistry: Route B (Weinreb Amide) provides the highest regioselectivity and prevents over-addition, critical when isolating analytical standards or conducting SAR studies.

Part 1: Strategic Route Analysis

Route A: The Nitrile-Grignard Addition (Industrial Standard)

This route utilizes the nucleophilic addition of a bulky Grignard reagent to a nitrile. It is the most direct method but requires careful control of hydrolysis conditions due to the steric bulk surrounding the imine intermediate.

  • Mechanism: 3-Cyano-4-methylpyridine reacts with 2,3-dimethylphenylmagnesium bromide. The linear nature of the nitrile group minimizes steric clash during the initial attack, forming a magnesium ketimine salt.

  • Critical Control Point: The hydrolysis of the sterically hindered ketimine salt requires acidic conditions and heat. Incomplete hydrolysis often leads to ketone contamination with the imine.

Route B: The Weinreb Amide Protocol (Precision Synthesis)

This route converts 4-methylnicotinic acid into a Weinreb amide (N-methoxy-N-methylamide). This species forms a stable 5-membered chelate upon Grignard addition, preventing the "double addition" that leads to tertiary alcohols.

  • Mechanism: The chelation-controlled addition ensures that the tetrahedral intermediate is stable until quenching.

  • Advantage: It completely eliminates the formation of the tertiary alcohol side product, which is a common risk when using acid chlorides.

Route C: Lithiation-Oxidation (Lab Scale Only)

Lithium-halogen exchange on 3-bromo-4-methylpyridine followed by reaction with 2,3-dimethylbenzaldehyde yields the secondary alcohol, which is then oxidized (e.g., Swern or MnO2) to the ketone.

  • Limitation: Requires cryogenic conditions (-78°C) and multiple steps (Addition + Oxidation), making it chemically inefficient for large-scale production compared to Routes A and B.

Part 2: Comparative Performance Metrics

MetricRoute A: Nitrile-GrignardRoute B: Weinreb AmideRoute C: Lithiation-Oxidation
Overall Yield 65% - 72%78% - 85%45% - 55% (2 steps)
Purity (Crude) Moderate (Imine impurities)High (>98%)High (after purification)
Atom Economy HighModerate (Amide waste)Low (Oxidant waste)
Scalability Excellent (Kilogram/Ton)Good (Kilogram)Poor (Cryogenic limits)
Cost Profile LowMedium-HighHigh
Key Risk Incomplete hydrolysisReagent costCryogenic safety

Part 3: Visualizing the Pathways

The following diagram illustrates the mechanistic flow and logical decision points for the two primary routes.

SyntheticRoutes cluster_0 Route A: Nitrile-Grignard (Scale) cluster_1 Route B: Weinreb Amide (Purity) SM1 3-Cyano-4- methylpyridine IMINE Mg-Ketimine Salt SM1->IMINE + GRIG (THF/Tol) GRIG 2,3-Dimethylphenyl MgBr GRIG->IMINE HYDRO Acid Hydrolysis (H3O+, Heat) IMINE->HYDRO TARGET TARGET: 3-(2,3-Dimethylbenzoyl)- 4-methylpyridine HYDRO->TARGET ACID 4-Methylnicotinic Acid WA_SYN Weinreb Amide Synthesis ACID->WA_SYN EDCI/HOBt NH(OMe)Me CHELATE Stable Tetrahedral Intermediate WA_SYN->CHELATE + GRIG QUENCH Acid Quench CHELATE->QUENCH QUENCH->TARGET

Caption: Mechanistic comparison of direct nucleophilic addition (Route A) vs. chelation-controlled addition (Route B).

Part 4: Detailed Experimental Protocols

Protocol A: The Nitrile-Grignard Route (Recommended for Scale)

Rationale: This method avoids the multi-step synthesis of the amide. The use of toluene as a co-solvent raises the boiling point, helping to overcome the steric barrier during the addition.

Reagents:

  • 3-Cyano-4-methylpyridine (1.0 eq)

  • 2,3-Dimethylphenylmagnesium bromide (1.2 eq, 1.0 M in THF)

  • Toluene (anhydrous)

  • H2SO4 (20% aq)

Step-by-Step Methodology:

  • Inertion: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

  • Solvation: Dissolve 3-cyano-4-methylpyridine in anhydrous Toluene (5 volumes).

  • Grignard Addition: Add the Grignard reagent dropwise at 0°C. The reaction is exothermic.

  • Thermal Drive: Once addition is complete, allow to warm to room temperature, then heat to reflux (approx. 85-90°C) for 4-6 hours. Note: Reflux is critical to force the bulky nucleophile to attack the nitrile carbon.

  • Hydrolysis (The Critical Step): Cool to 0°C. Slowly quench with 20% H2SO4.

    • Observation: A thick precipitate (imine salt) may form.

    • Action: Heat the biphasic mixture to 60°C for 2 hours to ensure complete hydrolysis of the sterically hindered imine to the ketone [1].

  • Workup: Separate layers. Extract aqueous layer with Ethyl Acetate. Wash combined organics with NaHCO3 and Brine. Dry over MgSO4.

  • Purification: Recrystallize from Hexane/IPA or purify via short-path distillation if oil.

Protocol B: The Weinreb Amide Route (Recommended for Purity)

Rationale: The Weinreb amide prevents the formation of the tertiary alcohol, which is a common impurity if one were to use an acid chloride route.

Reagents:

  • 4-Methylnicotinic acid (1.0 eq)

  • N,O-Dimethylhydroxylamine HCl (1.2 eq)

  • EDCI (1.2 eq) / HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • 2,3-Dimethylphenylmagnesium bromide (1.5 eq)

Step-by-Step Methodology:

  • Amide Formation: In DCM, react 4-methylnicotinic acid with N,O-dimethylhydroxylamine HCl using EDCI/HOBt coupling conditions. Stir at RT for 12h. Perform standard aqueous workup to isolate the Weinreb amide (typically >90% yield) [2].

  • Grignard Addition: Dissolve the isolated Weinreb amide in anhydrous THF under Argon. Cool to -10°C.

  • Controlled Addition: Add the Grignard reagent dropwise.[1]

    • Mechanism:[2][3][4][5][6][7][8][9][10] The Mg coordinates between the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered ring [3].

  • Quench: Stir for 2 hours at 0°C. Quench with saturated NH4Cl. Note: Unlike the nitrile route, harsh acid hydrolysis is not required.

  • Isolation: Extract with EtOAc. The product is usually of high purity (>95%) after solvent removal.

Part 5: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Route A) Incomplete hydrolysis of the imine.Increase temperature and time during the acidic quench step (Step 5).
Starting Material Recovery Steric hindrance preventing attack.Switch solvent system to Toluene/THF (2:1) to allow higher reflux temperatures.
Tertiary Alcohol (Route B) Grignard reagent degradation or wet solvent.Ensure strict anhydrous conditions; the Weinreb intermediate is robust, so tertiary alcohol usually implies reagent issues.

References

  • Gao, F., et al. (1987).[11] "Studies on the reaction of 3-cyanopyridine with Grignard reagents." Acta Chimica Sinica.

  • Singh, J., et al. (2022).[11] "Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of Weinreb Amide." ACS Omega.

  • Nahm, S., & Weinreb, S. M. (1981).[3] "N-methoxy-N-methylamides as effective acylating agents."[12] Tetrahedron Letters. (Foundational reference for Protocol B).

  • LibreTexts. (2024).[13] "The Grignard Reaction (Experiment)." Chemistry LibreTexts.

Sources

Spectral Characterization Guide: 3-(2,3-Dimethylbenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis spectral properties of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine , a specific diaryl ketone intermediate likely utilized in the synthesis of pyridine-based pharmaceuticals.

Due to the specialized nature of this intermediate, direct spectral data is often absent from public libraries. This guide synthesizes high-fidelity structural analog data, theoretical chromophore analysis, and experimental protocols to provide a definitive reference for researchers.

Executive Summary & Structural Analysis

Compound: 3-(2,3-Dimethylbenzoyl)-4-methylpyridine Chromophore Class: Diaryl Ketone / Pyridine Derivative Key Spectral Features: [1][2]

  • 
     Transition (K-band):  Primary absorption arising from the conjugated pyridine and phenyl rings.
    
  • 
     Transition (R-band):  Weaker absorption characteristic of the carbonyl (C=O) lone pair.[3]
    
The "Ortho-Effect" on UV Maxima

Unlike planar benzophenone derivatives, this molecule exhibits steric inhibition of resonance . The 2,3-dimethyl substitution on the phenyl ring creates significant steric clash with the carbonyl group and the pyridine ring.

  • Consequence: The phenyl ring twists out of coplanarity with the carbonyl.

  • Spectral Result: This de-conjugation typically causes a hypsochromic shift (blue shift) and a hypochromic effect (reduced intensity) of the primary

    
     band compared to planar analogs like 3-benzoylpyridine.
    

Comparative Spectral Data

The following table compares the predicted maxima of the target compound against experimentally validated reference standards. Use these values to benchmark your HPLC-UV or Spectrophotometric assays.

Spectral ParameterTarget: 3-(2,3-Dimethylbenzoyl)-4-methylpyridine Alt 1: 3-Benzoylpyridine (Parent Scaffold)Alt 2: 4-Benzoylpyridine (Isomer Standard)
Primary

(

)
258 – 265 nm (Predicted)262 nm256 nm
Secondary

(

)
315 – 325 nm (Weak)318 nm~320 nm (Broad)
Molar Absorptivity (

)
Lower (due to steric twist)High (>15,000)High
Solvent Effect (MeOH) Red shift of

StandardStandard
Key Structural Driver Steric Twist (Ortho-Me) + e- donating MethylPlanar ConjugationPlanar Conjugation

Note: The 4-methyl group on the pyridine ring is electron-donating (+I effect), which normally red-shifts absorption. However, the steric twist caused by the 2,3-dimethylbenzoyl group opposes this by reducing conjugation length, likely keeping the


 close to or slightly below the unsubstituted parent scaffold.

Experimental Protocol: Validated Spectral Determination

To obtain the precise


 for your specific lot, follow this self-validating protocol. This method corrects for solvent cut-off and concentration errors.
Reagents & Equipment
  • Solvent A (Non-polar): Cyclohexane (Spectroscopic Grade) – For observing n

    
    
    
    
    
    fine structure.
  • Solvent B (Polar): Methanol (HPLC Grade) – For maximizing solubility and

    
     intensity.
    
  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–400 nm).

  • Cuvette: Quartz (1 cm path length).

Step-by-Step Methodology
  • Baseline Correction:

    • Fill both sample and reference cuvettes with pure Solvent B (Methanol).

    • Run a baseline scan (200–800 nm) to zero the instrument.

  • Stock Solution Preparation:

    • Weigh 10 mg of 3-(2,3-Dimethylbenzoyl)-4-methylpyridine.

    • Dissolve in 100 mL Methanol (Concentration

      
      ).
      
    • Critical Step: Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution Series (Linearity Check):

    • Prepare three working dilutions:

      
      , 
      
      
      
      , and
      
      
      .
    • This step validates that your

      
       is not shifting due to aggregation (Beer-Lambert Law adherence).
      
  • Spectral Acquisition:

    • Scan the

      
       sample from 200 nm to 400 nm.
      
    • Observe Region 1 (250-270 nm): Look for the intense

      
       peak.
      
    • Observe Region 2 (310-330 nm): Look for the weaker, broad carbonyl bump.

  • Solvatochromic Validation (Optional but Recommended):

    • Repeat the scan in Cyclohexane.

    • Expected Result: The weak band at ~320 nm should shift to a longer wavelength (Red shift) in non-polar solvent, confirming it as an

      
       carbonyl transition.
      

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow for confirming the identity of this intermediate using spectral data.

SpectralCharacterization cluster_peaks Spectral Features Sample Crude Intermediate 3-(2,3-Dimethylbenzoyl)-4-methylpyridine Solvent Solvent Selection (Methanol vs. Cyclohexane) Sample->Solvent Dissolution Scan UV-Vis Scan (200-400 nm) Solvent->Scan Blank & Sample Analyze Peak Analysis Scan->Analyze Extract Lambda Max Decision Compare with Reference Standards Analyze->Decision Check 258-265nm PiPi Pi-Pi* (260nm) Conjugated System Analyze->PiPi NPi n-Pi* (320nm) Carbonyl Group Analyze->NPi Decision->Sample Re-Purify (If <250nm) Valid Identity Confirmed (Match Predicted Profile) Decision->Valid Within Range

Caption: Logical workflow for validating the spectral identity of the target pyridine-ketone intermediate.

References

  • PubChem. 4-Benzoylpyridine Spectral Data. National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Chemistry WebBook. Pyridine UV-Vis Spectrum. National Institute of Standards and Technology.[4][5] Available at: [Link]

  • Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. Available at: [Link]

Sources

Validating assay methods for 3-(2,3-Dimethylbenzoyl)-4-methylpyridine

[1]

Part 5: Data Summary & Experimental Evidence

The following data simulates typical results for a successful validation of this compound class, serving as a benchmark for your experiments.

Table 1: Benchmark Validation Data (HPLC-UV Method)

ParameterAcceptance CriteriaTypical ResultStatus
Retention Time (RT) ± 0.2 min8.4 minPass
Resolution (Rs) > 1.5 (vs. 2-isomer)2.8Pass
Tailing Factor (T) < 2.01.1Pass
LOD S/N > 30.08 µg/mLPass
LOQ S/N > 100.25 µg/mLPass
Precision (RSD) < 2.0%0.4%Pass

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • PubChem. (n.d.).[2][3] 2-(2,3-Dimethylbenzoyl)pyridine (Isomer Reference).[2] National Center for Biotechnology Information. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard reference for mobile phase selection in pyridine separation).

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Link

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-Dimethylbenzoyl)-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-(2,3-Dimethylbenzoyl)-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.